molecular formula C8H6N2O2S B1445057 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1249642-34-9

3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1445057
CAS No.: 1249642-34-9
M. Wt: 194.21 g/mol
InChI Key: PMLVKFROEDWYMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H6N2O2S and its molecular weight is 194.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-thiophen-3-yl-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c11-8(12)6-3-9-10-7(6)5-1-2-13-4-5/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLVKFROEDWYMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=C(C=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility Profiling of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic Acid: A Framework for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Abstract: 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with significant potential as a scaffold in medicinal chemistry and drug discovery. A thorough understanding of its solubility in various organic solvents is a prerequisite for its effective use in synthesis, purification, formulation, and screening cascades. This technical guide addresses the current lack of publicly available solubility data for this specific molecule. It serves as a comprehensive resource for researchers, scientists, and drug development professionals by providing a robust theoretical framework to predict solubility behavior, a detailed experimental protocol for its accurate determination, and expert insights into the practical nuances of solubility testing. The methodologies outlined herein are designed to empower researchers to generate reliable, high-quality solubility data, thereby accelerating preclinical development and enabling informed decision-making.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a drug candidate's success.[1] It influences every stage of the development pipeline, from initial high-throughput screening and synthetic route optimization to formulation design and ultimately, bioavailability.[2]

The molecule 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid belongs to the pyrazole class of compounds, which are recognized for their broad range of biological activities and serve as a cornerstone in the design of novel therapeutics.[3][4] Understanding the solubility of this specific scaffold is not merely an academic exercise; it is essential for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization to ensure optimal yield and purity.

  • Preclinical Formulation: Developing suitable vehicle formulations for in vitro and in vivo testing. Poor solubility can lead to inaccurate biological data and hinder the identification of promising leads.[1][5]

  • Drug Delivery: Designing dosage forms that ensure adequate dissolution and absorption upon administration.[6]

This guide provides the necessary tools to systematically characterize the solubility of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid in a range of common organic solvents.

Physicochemical Characterization and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure. An analysis of the functional groups within 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid allows for a qualitative prediction of its solubility behavior.

Caption: Structure of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid.

Key Structural Features Influencing Solubility:

  • Carboxylic Acid (-COOH): This is the dominant functional group. It is highly polar and can act as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the C=O). Its acidic nature means its ionization state, and thus solubility, will be highly dependent on the pH of the medium.[6]

  • Pyrazole Ring: This five-membered aromatic heterocycle contains both a pyridine-like nitrogen (proton acceptor) and a pyrrole-like NH group (proton donor). This dual capability for hydrogen bonding contributes significantly to its affinity for polar solvents.[4]

  • Thiophene Ring: A sulfur-containing aromatic heterocycle. While less polar than the other functional groups, it contributes to the overall size and aromatic character of the molecule, influencing interactions with aromatic or less polar solvents.

Predicted Solubility Trends:

Based on the principle of "like dissolves like," we can anticipate the following solubility profile[7]:

  • High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the molecule through strong dipole-dipole interactions and by accepting hydrogen bonds.

  • Moderate to Good Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol. These solvents can engage in hydrogen bonding with the carboxylic acid and pyrazole moieties.

  • Low Solubility: Expected in non-polar solvents such as hexane, cyclohexane, and toluene. The lack of polar functional groups in these solvents makes them poor partners for the highly polar solute.

  • Variable Solubility: In solvents of intermediate polarity like ethyl acetate, acetone, and dichloromethane, solubility will depend on the delicate balance of interactions.

The following table provides a list of recommended solvents for initial screening, categorized by their properties.

Solvent ClassSolvent NamePolarity IndexTypeRationale for Inclusion
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2AproticExcellent H-bond acceptor, commonly used for compound stock solutions.
Dimethylformamide (DMF)6.4AproticStrong solvent for polar compounds.
Acetonitrile (ACN)5.8AproticCommon solvent in chromatography; represents intermediate-to-high polarity.
Polar Protic Methanol (MeOH)5.1ProticSimple alcohol, capable of extensive H-bonding.
Ethanol (EtOH)4.3ProticWidely used, slightly less polar than methanol.
Isopropanol (IPA)3.9ProticA common alcohol with lower polarity.
Intermediate Acetone5.1AproticKetone with significant dipole moment.
Ethyl Acetate (EtOAc)4.4AproticCommon ester solvent, useful for extractions and chromatography.
Non-Polar Toluene2.4AproticAromatic solvent, tests for π-π stacking interactions.
n-Hexane0.1AproticAliphatic hydrocarbon, represents a true non-polar environment.

Theoretical Principles of Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by two primary factors: the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Solubility_Principles cluster_0 Like Dissolves Like cluster_1 Solvent Types Solute 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid (Polar, H-Bonding) PolarSolvent Polar Solvents (e.g., DMSO, Methanol) Solute->PolarSolvent Strong Solute-Solvent Interactions (High Solubility) NonPolarSolvent Non-Polar Solvents (e.g., Hexane) Solute->NonPolarSolvent Weak Solute-Solvent Interactions (Low Solubility) Workflow_ShakeFlask start Start prep 1. Add Excess Solid to Vial start->prep add_solvent 2. Add Known Volume of Solvent prep->add_solvent equilibrate 3. Equilibrate (e.g., 25°C, 24-72h) add_solvent->equilibrate centrifuge 4. Centrifuge to Pellet Solid equilibrate->centrifuge sample 5. Withdraw & Filter Supernatant centrifuge->sample dilute 6. Dilute Sample for Analysis sample->dilute quantify 7. Quantify via HPLC-UV dilute->quantify end End: Solubility Value quantify->end

Caption: Experimental workflow for the Isothermal Shake-Flask method.

Data Presentation and Interpretation

The results from the experimental determination should be compiled into a clear, concise table to allow for easy comparison across different solvents.

Table 1: Experimentally Determined Solubility of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic Acid at 25 °C (Template)

Solvent ClassSolvent NameSolubility (mg/mL)Solubility (mol/L)Qualitative Descriptor
Polar Aprotic Dimethyl Sulfoxide (DMSO)TBDTBDTBD
Dimethylformamide (DMF)TBDTBDTBD
Polar Protic Methanol (MeOH)TBDTBDTBD
Ethanol (EtOH)TBDTBDTBD
Intermediate AcetoneTBDTBDTBD
Non-Polar TolueneTBDTBDTBD
n-HexaneTBDTBDTBD

TBD: To Be Determined by experiment.

Qualitative descriptors can be assigned based on standard pharmaceutical definitions (e.g., Very Soluble: >1000 mg/mL; Freely Soluble: 100-1000 mg/mL; Soluble: 33-100 mg/mL; Sparingly Soluble: 10-33 mg/mL; Slightly Soluble: 1-10 mg/mL; Very Slightly Soluble: 0.1-1 mg/mL; Practically Insoluble: <0.1 mg/mL).

Practical Considerations and Troubleshooting

As a Senior Application Scientist, it is crucial to recognize potential pitfalls in experimental work.

  • Equilibrium Time: The most common error is insufficient equilibration time, leading to an underestimation of solubility. [1]Visual confirmation that the amount of excess solid does not change over the final 24 hours can provide confidence that equilibrium has been reached.

  • Compound Stability: The compound may degrade in certain solvents over the course of a 72-hour experiment. It is wise to analyze a sample of the supernatant at 24 and 48 hours to check for the appearance of degradation peaks by HPLC.

  • Poor Wettability: For very non-polar solvents, the compound may float on the surface, reducing the effective surface area for dissolution. [1]Gentle vortexing at the start of the experiment can help mitigate this.

  • Kinetic vs. Thermodynamic Solubility: This guide describes the determination of thermodynamic (equilibrium) solubility. In early discovery, faster, high-throughput methods are often used to measure kinetic solubility, which typically involves dissolving the compound in DMSO and then diluting it into an aqueous buffer. Kinetic solubility is often higher than thermodynamic solubility but can be prone to precipitation over time. [5][8]

Conclusion

While specific solubility data for 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid is not readily found in scientific literature, this guide provides a comprehensive framework for its determination. By combining a theoretical understanding of its physicochemical properties with the practical application of the gold-standard isothermal shake-flask method, researchers can generate the high-quality, reliable data essential for advancing their research and development programs. This systematic approach ensures that decisions regarding synthesis, formulation, and screening are based on a solid foundation of empirical evidence, ultimately increasing the probability of success for drug candidates built upon this promising scaffold.

References

  • SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • PubMed. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver.
  • Semantic Scholar. (n.d.). Synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid and study of their anticancer activity.
  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.
  • Chinese Pharmaceutical Association. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
  • International Journal of Novel Research and Development. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
  • MilliporeSigma. (n.d.). 3-(Thiophen-2-yl)-1H-pyrazole-5-carboxylic acid.
  • PubChemLite. (n.d.). 3-(thiophen-3-yl)-1h-pyrazole-4-carboxylic acid.
  • ResearchGate. (n.d.). Synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid and study of their anticancer activity | Request PDF.
  • Sigma-Aldrich. (n.d.). 3-thiophen-2-yl-1h-pyrazole-4-carboxylic acid (2,3-di-cl-benzylidene)-hydrazide.
  • Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility.
  • MDPI. (2026, February 3). Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements.
  • ResearchGate. (2025, August 10). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.
  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carboxylic acid.
  • CK-12 Foundation. (n.d.). Unit 4: Solubility and Factors Affecting Solubility.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization, antifungal activity and crystal structure of 1-(2-chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxaldehyde.
  • Asian Journal of Chemistry. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides.
  • ChemRxiv. (2026, January 16). Practical Synthesis of Pyrazol-4-thiols.
  • BenchChem. (n.d.). Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide.
  • Encyclopedia.pub. (2022, September 9). Synthesis and Properties of Pyrazoles.

Sources

An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets for 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The hybridization of pyrazole and thiophene heterocyclic rings has yielded a plethora of bioactive molecules with significant therapeutic potential.[1] This guide focuses on 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid, a molecule of considerable interest due to the established pharmacological relevance of its constituent scaffolds. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] Similarly, the thiophene ring is a key component in numerous pharmaceuticals and is recognized for enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify and validate the therapeutic targets of this promising compound. We will delve into the scientific rationale for investigating specific target classes, provide detailed, field-proven experimental protocols for target deconvolution and validation, and present a logical workflow from initial hypothesis to confirmed protein-ligand interaction.

Introduction: The Therapeutic Potential of the Pyrazole-Thiophene Scaffold

The convergence of the pyrazole and thiophene moieties in a single molecular entity presents a compelling starting point for drug discovery. The pyrazole core is a privileged structure in medicinal chemistry, found in drugs with diverse mechanisms of action.[1] The thiophene ring, a bioisostere of the benzene ring, often improves a compound's metabolic stability and target affinity.[1]

While direct biological data for 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid is not extensively available in the public domain, analysis of closely related analogs provides a strong basis for forming initial therapeutic hypotheses.

Hypothesis A: Inhibition of Plasma Kallikrein and Anti-inflammatory Applications

A key lead in understanding the potential of this scaffold comes from patent literature describing heterocyclic derivatives as inhibitors of plasma kallikrein.[5] Plasma kallikrein is a serine protease that plays a crucial role in the inflammatory cascade by releasing the potent vasodilator bradykinin.[5] Inhibition of plasma kallikrein is a validated therapeutic strategy for conditions such as hereditary angioedema and diabetic macular edema.[5] The structural similarity of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid to these patented inhibitors suggests that it may also target this enzyme.

A Roadmap for Target Identification and Deconvolution

The process of identifying the specific protein(s) that a small molecule interacts with to elicit a biological effect is known as target deconvolution. This is a critical step in drug development, enabling mechanism-of-action studies and guiding lead optimization. We will explore both affinity-based and label-free approaches to identify the molecular targets of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid.

Affinity-Based Approaches: Leveraging Chemical Probes

Affinity-based methods utilize a modified version of the small molecule to "pull down" its binding partners from a complex biological sample, such as a cell lysate.

This classic and powerful technique involves immobilizing the small molecule onto a solid support and using it as bait to capture interacting proteins.

cluster_0 Probe Synthesis & Immobilization cluster_1 Affinity Purification cluster_2 Protein Identification a Synthesize an analog of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid with a linker arm b Couple the linker-modified compound to NHS-activated agarose beads a->b d Incubate lysate with compound-coupled beads and control beads b->d c Prepare cell lysate (e.g., from HUVEC cells for inflammation studies) c->d e Wash beads to remove non-specific binders d->e f Elute specifically bound proteins e->f g Separate eluted proteins by SDS-PAGE f->g h Excise unique protein bands g->h i In-gel digestion with trypsin h->i j Analyze peptides by LC-MS/MS i->j k Identify proteins using a database search (e.g., Mascot) j->k

Affinity Chromatography-MS Workflow
  • Probe Synthesis: Synthesize a derivative of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid with a linker arm (e.g., a short polyethylene glycol chain with a terminal amine) attached to a position determined by structure-activity relationship (SAR) studies to be non-essential for binding.

  • Immobilization: Covalently couple the amine-terminated probe to N-hydroxysuccinimide (NHS)-activated agarose beads according to the manufacturer's protocol.

  • Lysate Preparation: Culture a relevant cell line (e.g., human umbilical vein endothelial cells (HUVECs) for inflammation, or a cancer cell line for oncology) and prepare a clarified lysate using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Affinity Pulldown:

    • Equilibrate the compound-coupled beads and control beads (without the compound) with lysis buffer.

    • Incubate the cell lysate with the beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins using a competitive elution with an excess of the free compound, or by denaturing elution with SDS-PAGE sample buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE, visualize with Coomassie or silver staining, and excise bands that are present in the compound pulldown but not the control. Identify the proteins by mass spectrometry.

Label-Free Approaches: Circumventing Chemical Modification

Label-free methods are advantageous as they use the unmodified small molecule, avoiding the risk that a chemical tag could interfere with binding.

DARTS is based on the principle that the binding of a small molecule can stabilize a protein, making it less susceptible to proteolytic degradation.[6]

cluster_0 Sample Preparation cluster_1 Treatment & Digestion cluster_2 Analysis a Prepare cell lysate b Aliquot lysate into two tubes a->b c Add vehicle (e.g., DMSO) to one tube b->c d Add 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid to the other b->d e Incubate at room temperature c->e d->e f Add a protease (e.g., thermolysin) to both tubes e->f g Incubate for a defined time f->g h Stop digestion g->h i Separate proteins by SDS-PAGE h->i j Visualize proteins (e.g., silver stain) i->j k Excise protected bands for MS analysis j->k cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Detection & Analysis a Treat intact cells with vehicle or compound b Harvest and lyse cells a->b c Aliquot lysates b->c d Heat aliquots at a range of temperatures c->d e Centrifuge to pellet aggregated proteins d->e f Collect supernatant (soluble proteins) e->f g Analyze by Western Blot for a specific target or by MS for proteome-wide analysis f->g h Plot protein abundance vs. temperature to generate melting curves g->h

CETSA Experimental Workflow
  • Cell Treatment: Treat cultured cells with either the test compound or vehicle for a specified time.

  • Heating: Harvest the cells, resuspend them in a buffer, and divide the suspension into aliquots in PCR tubes. Heat the aliquots at a range of different temperatures for 3 minutes, followed by cooling on ice. [7]3. Lysis and Separation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. [7]4. Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of a specific protein of interest remaining in the supernatant at each temperature by Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. [8]For unbiased, proteome-wide target discovery, the soluble fractions can be analyzed by mass spectrometry.

Target Validation: From Hypothesis to Confirmation

Once a list of potential target proteins has been generated, it is crucial to validate these interactions. Validation confirms direct binding and provides quantitative measures of affinity and kinetics.

Enzymatic Assays (for Enzyme Targets)

If a candidate target is an enzyme, such as plasma kallikrein, its activity can be measured in the presence and absence of the compound.

  • Principle: Active plasma kallikrein cleaves a chromogenic substrate (e.g., H-D-Pro-Phe-Arg-pNA), releasing p-nitroaniline (pNA), which can be quantified by measuring absorbance at 405 nm. [9][10]2. Procedure:

    • In a 96-well plate, add purified plasma kallikrein to a buffer solution.

    • Add varying concentrations of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid.

    • Pre-incubate the enzyme and inhibitor at 37°C.

    • Initiate the reaction by adding the chromogenic substrate.

    • Measure the change in absorbance at 405 nm over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration. Fit the data to a suitable model to determine the IC50 value.

Parameter Description Example Value
Enzyme Purified human plasma kallikrein10 nM
Substrate Chromogenic peptide (e.g., S-2302)200 µM
Buffer 50 mM Tris-HCl, pH 7.8-
Readout Absorbance at 405 nm-
IC50 Concentration of inhibitor causing 50% enzyme inhibitionTo be determined

Table 1: Parameters for a Plasma Kallikrein Enzymatic Assay

Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for measuring real-time biomolecular interactions. It provides quantitative data on binding affinity (KD) and kinetics (ka and kd). [11][12]

  • Immobilization: Covalently immobilize the purified candidate target protein onto a sensor chip surface.

  • Binding Analysis: Flow solutions of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid at various concentrations over the chip surface. A reference channel without the protein is used to subtract non-specific binding.

  • Data Acquisition: The binding of the compound to the protein causes a change in the refractive index at the surface, which is measured in real-time and plotted as a sensorgram. [12]4. Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a kinetic model. The equilibrium dissociation constant (KD) is calculated as kd/ka.

Parameter Description Typical Range for Drug-like Molecules
ka (on-rate) Rate of complex formation10^3 - 10^7 M⁻¹s⁻¹
kd (off-rate) Rate of complex decay10⁻¹ - 10⁻⁵ s⁻¹
KD (affinity) Equilibrium dissociation constantnM - µM

Table 2: Key Parameters Obtained from SPR Analysis

In-Cell Target Engagement Assays

Confirming that the compound binds to its target within the complex environment of a living cell is a critical validation step.

This assay measures compound binding in live cells using bioluminescence resonance energy transfer (BRET). [13]It requires expressing the target protein as a fusion with NanoLuc® luciferase and using a fluorescent tracer that competes with the test compound for binding. A decrease in the BRET signal upon addition of the test compound indicates target engagement. [13]

These are cell-based assays that measure compound-target interaction. [14]InCELL Pulse is based on the principle of protein thermal stability, while InCELL Hunter relies on protein stabilization related to protein turnover. [14]Both provide a quantitative measure of target engagement in a cellular context.

Conclusion and Future Directions

This guide provides a systematic and robust framework for elucidating the therapeutic targets of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid. By leveraging the combined power of affinity-based and label-free target deconvolution methods, researchers can generate a high-confidence list of candidate proteins. Subsequent validation using orthogonal biophysical and cell-based assays is essential to confirm direct binding and to quantify the interaction.

The initial hypotheses, based on the known pharmacology of related pyrazole-thiophene compounds, point towards plasma kallikrein inhibition and anticancer activity as promising avenues of investigation. [2][5][15]The detailed protocols provided herein serve as a practical starting point for any research team embarking on the characterization of this or similar small molecules. The successful identification and validation of its targets will be a pivotal step in unlocking the full therapeutic potential of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid.

References

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved March 14, 2026, from [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Current Protocols in Chemical Biology, 3, 163-180.
  • Promega Corporation. (2017, March 16). Create Your Own InCELL Pulse Cellular Compound Target Engagement Assay [Video]. YouTube. [Link]

  • Inceler, N., et al. (2013). Synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid and study of their anticancer activity. European Journal of Medicinal Chemistry, 67, 244-250.
  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved March 14, 2026, from [Link]

  • Inceler, N., Yılmaz, A., & Baytas, S. (2017). Synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid and study of their anticancer activity. Medicinal Chemistry Research, 26(1), 134-143.
  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved March 14, 2026, from [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1493, 21-34.
  • CoaChrom Diagnostica GmbH. (n.d.). Plasma Kallikrein-like activity. Retrieved March 14, 2026, from [Link]

  • Eurofins DiscoverX. (n.d.). Target Engagement Assays. Retrieved March 14, 2026, from [Link]

  • Carvalho, D. R. D., et al. (2022). Activity assay based on the immobilized enzyme kallikrein and mass spectrometry. Frontiers in Analytical Science, 2, 989895.
  • Goyal, A., & Silakari, O. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(3), 275-289.
  • Google Patents. (n.d.). US9533987B2 - Heterocyclic derivates.
  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved March 14, 2026, from [Link]

  • ACS Omega. (2025). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega.
  • Mini-Reviews in Organic Chemistry. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry.
  • Shaaban, M. R., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-15.
  • Google Patents. (n.d.). AU 2014270152 B9 - HETEROCYCLIC DERIVATES.

Sources

Methodological & Application

The Strategic Deployment of 3-(Thiophen-3-yl)-1H-pyrazole-4-carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery and materials science, the strategic selection of molecular building blocks is paramount. Among the vast arsenal available to the synthetic chemist, 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid has emerged as a scaffold of significant interest. This heterocyclic construct marries the distinct electronic and steric properties of two critical pharmacophores: the pyrazole and the thiophene ring systems. The pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of numerous pharmaceuticals, prized for its ability to engage in hydrogen bonding and act as a bioisostere for amides and other functional groups.[1] Concurrently, the thiophene ring, a sulfur-containing aromatic heterocycle, often enhances metabolic stability, modulates lipophilicity, and provides additional vectors for molecular interactions.[2][3] The carboxylic acid moiety at the 4-position of the pyrazole ring serves as a versatile synthetic handle, primarily for the construction of amide and ester libraries, which are fundamental in exploring structure-activity relationships (SAR).[4][5]

This technical guide provides an in-depth exploration of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid as a key intermediate. We will delve into its primary applications, supported by field-proven protocols for its synthesis and subsequent derivatization, empowering researchers to leverage its full potential in their synthetic endeavors.

Core Applications in Medicinal Chemistry

The predominant application of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid lies in the synthesis of novel therapeutic agents. Its derivatives have shown considerable promise in oncology and immunology, often targeting key enzymes in signaling pathways.

Kinase Inhibitors: A Scaffold for Targeted Therapy

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole-thiophene scaffold has proven to be an effective template for the design of potent kinase inhibitors. The pyrazole core can mimic the adenine region of ATP, forming critical hydrogen bonds within the kinase hinge region, while the thiophene and its substituents can occupy adjacent hydrophobic pockets, enhancing binding affinity and selectivity.[2] Derivatives of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid have been investigated as inhibitors of various kinases, including Akt and Cyclin-Dependent Kinases (CDKs), which are central to cell cycle progression and survival.[2][6]

Anticancer Agents: Beyond Kinase Inhibition

The derivatization of this building block, particularly through amide coupling, has yielded a plethora of compounds with significant cytotoxic activity against various cancer cell lines.[4][5] These molecules often exert their effects through multiple mechanisms, not limited to kinase inhibition. The structural diversity achievable from this scaffold allows for the fine-tuning of physicochemical properties to optimize oral absorption and other pharmacokinetic parameters.[4][5]

Synthetic Protocols: From Core Synthesis to Derivatization

A cornerstone of this guide is the provision of detailed, reliable synthetic procedures. The following protocols are based on established chemical principles and literature precedents for similar structures.

Protocol 1: Synthesis of the Core Building Block: 3-(Thiophen-3-yl)-1H-pyrazole-4-carboxylic Acid

The synthesis of the title compound is most effectively achieved through a Knorr-type pyrazole synthesis, which involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[1][7][8] The requisite β-ketoester, in this case, would be an ethyl 2-(2-(thiophen-3-yl)-2-oxoethyl)-3-oxobutanoate derivative, which itself can be prepared via a Claisen condensation. The subsequent cyclization with hydrazine followed by saponification of the resulting ester yields the target carboxylic acid.

Diagram 1: Synthetic Pathway to the Core Building Block

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Knorr Pyrazole Synthesis cluster_2 Step 3: Saponification Thiophene-3-acetyl_chloride Thiophene-3-acetyl chloride beta-ketoester Ethyl 2-(2-(thiophen-3-yl)-2-oxoethyl)-3-oxobutanoate Thiophene-3-acetyl_chloride->beta-ketoester Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->beta-ketoester Base Base (e.g., NaOEt) Base->beta-ketoester Pyrazole_ester Ethyl 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylate beta-ketoester->Pyrazole_ester Hydrazine Hydrazine hydrate Hydrazine->Pyrazole_ester Final_product 3-(Thiophen-3-yl)-1H-pyrazole-4-carboxylic acid Pyrazole_ester->Final_product Base_hydrolysis Base (e.g., NaOH), then Acid workup Base_hydrolysis->Final_product

Caption: Synthetic workflow for the parent acid.

Step-by-Step Methodology:

  • Part A: Synthesis of Ethyl 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylate

    • To a solution of the precursor β-ketoester, ethyl 2-(2-(thiophen-3-yl)-2-oxoethyl)-3-oxobutanoate (1.0 eq), in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.2 eq).

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford the crude ethyl 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylate.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Part B: Saponification to 3-(Thiophen-3-yl)-1H-pyrazole-4-carboxylic Acid

    • Suspend the ethyl ester from Part A (1.0 eq) in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (3.0-4.0 eq) and heat the mixture to reflux for 2-4 hours, or until the reaction is complete by TLC.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

    • Collect the precipitated carboxylic acid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.

Protocol 2: Amide Coupling for Derivative Synthesis

The carboxylic acid group of the title compound is a prime site for derivatization. Amide coupling is a frequently employed reaction to generate libraries of compounds for biological screening.[4][5] The use of modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a mild and efficient method for this transformation.

Diagram 2: Amide Coupling Workflow

G Carboxylic_Acid 3-(Thiophen-3-yl)-1H- pyrazole-4-carboxylic acid Reaction Amide Coupling Reaction Carboxylic_Acid->Reaction Amine Amine (R-NH2) Amine->Reaction Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Amide_Product 3-(Thiophen-3-yl)-1H-pyrazole-4-carboxamide Derivative Workup->Amide_Product

Caption: General workflow for amide synthesis.

Step-by-Step Methodology:

  • In a dry, inert atmosphere (e.g., under nitrogen), dissolve 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

  • To this solution, add the desired amine (1.1 eq), HATU (1.2 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.

Structure-Activity Relationship (SAR) Insights

The derivatization of the 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid scaffold has provided valuable insights into the structural requirements for biological activity.

Derivative ClassKey FindingsRepresentative Activity (GI₅₀/IC₅₀)Reference
Amides The nature of the amine component significantly influences anticancer activity. Bulky and lipophilic substituents, such as a 4-benzylpiperidine group, can enhance cytotoxicity.25.2 µM (Raji cells)[4][5]
Esters Ester derivatives have also been synthesized and evaluated, though often show lower potency compared to their amide counterparts in anticancer assays.Data not always superior to amides[4]
N-Aryl Pyrazoles Substitution on the pyrazole nitrogen with an aryl group can modulate the electronic properties and steric profile of the molecule, impacting kinase inhibitory activity.Varies with substitution[4]

These findings underscore the importance of the carboxylic acid handle as a key point for diversification to explore and optimize the biological activity of this privileged scaffold.

Conclusion and Future Outlook

3-(Thiophen-3-yl)-1H-pyrazole-4-carboxylic acid stands as a testament to the power of heterocyclic chemistry in generating molecules of significant biological and material interest. Its synthetic accessibility, coupled with the versatile reactivity of its carboxylic acid group, makes it an invaluable building block for the creation of diverse molecular libraries. The demonstrated success of its derivatives as anticancer agents and kinase inhibitors validates the rational design principles behind its structure. As our understanding of disease pathways deepens, it is certain that this scaffold will continue to be a fertile ground for the development of novel, highly targeted therapeutic agents. The protocols and insights provided herein are intended to facilitate and inspire further innovation in this exciting area of research.

References

  • Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights. RSC Medicinal Chemistry. [Link]

  • Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. Organic Letters. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. [Link]

  • Synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid and study of their anticancer activity. Medicinal Chemistry Research. [Link]

  • Synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid and study of their anticancer activity. ResearchGate. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

  • Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors. European Journal of Medicinal Chemistry. [Link]

Sources

analytical HPLC method for 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical HPLC Method Development and Validation for 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid

Introduction & Background

3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid is a highly functionalized heterocyclic building block extensively utilized in the development of agrochemicals (e.g., pyrazolylcarboxanilide fungicides) and pharmaceuticals, including kinase and plasma kallikrein inhibitors[1][2]. The structural complexity of this molecule—combining an acidic carboxylic acid moiety, a basic pyrazole ring, and a lipophilic thiophene ring—presents unique chromatographic challenges.

This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method tailored for the purity assessment, quantification, and metabolic profiling of this compound.

Physicochemical Profiling & Causality in Method Design

As a Senior Application Scientist, it is critical to design chromatographic methods based on the fundamental physicochemical properties of the analyte rather than trial and error. The causality behind our experimental choices is as follows:

  • Ionization Dynamics & pH Control: The carboxylic acid group typically exhibits a pKa around 4.0–4.5, while the pyrazole nitrogen has a pKa around 2.5. To prevent peak tailing, band broadening, and retention time shifts caused by partial ionization, the mobile phase pH must be strictly controlled at least 2 units below the pKa of the carboxylic acid. Thus, the use of 0.1% Trifluoroacetic acid (TFA) or Formic Acid (yielding a pH of ~2.0) is mandated[3][4].

  • Stationary Phase Selection: A high-density C18 column with extensive end-capping is required. The basic secondary amine in the pyrazole ring is prone to interacting with residual silanols on the silica support, which causes severe tailing. End-capping eliminates these secondary interactions[5].

  • Detector Optimization: The extended conjugation between the thiophene and pyrazole rings yields a strong UV chromophore. Photodiode Array (PDA) detection at 254 nm ensures maximum sensitivity and allows for 3D spectral peak purity assessment across the run[6].

Method Development Logical Workflow

HPLC_Workflow Start Analyte Profiling: 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid Prop Physicochemical Analysis pKa ~4.5, UV Active, Amphoteric Start->Prop Col Stationary Phase Selection End-capped C18 (e.g., 2.7 µm) Prop->Col MP Mobile Phase Optimization Aqueous: 0.1% TFA (pH 2.0) Organic: Acetonitrile Col->MP Grad Gradient Elution Design 5% to 95% Organic MP->Grad Val System Suitability Resolution > 2.0, Tailing < 1.5 Grad->Val

Logical workflow for HPLC method development of pyrazole-4-carboxylic acid.

Experimental Protocols

Chromatographic Conditions

The following parameters establish a baseline-resolved, reproducible separation system.

Table 1: Optimized HPLC Parameters

ParameterSpecificationCausality / Rationale
Column C18, 150 x 4.6 mm, 3 µm (End-capped)End-capping prevents pyrazole-silanol interactions; 3 µm provides high theoretical plates[4][5].
Mobile Phase A 0.1% TFA in Ultrapure Water (v/v)Suppresses ionization of the carboxylic acid, ensuring a neutral state for RP retention.
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)Acetonitrile provides lower backpressure and sharper peaks than methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns, balancing speed and resolution.
Column Temp. 30 °C ± 1 °CThermostatting prevents retention time drift due to ambient temperature fluctuations.
Detection PDA (λ = 254 nm; Ref = 360 nm)Captures the conjugated π-system absorbance; PDA enables spectral purity checks[6].
Injection Vol. 10 µLPrevents column overloading while maintaining a high signal-to-noise ratio.
Gradient Program

A gradient approach is strictly required to separate the target analyte from potential synthetic impurities (e.g., thiophene-3-boronic acid, unreacted pyrazole esters, or positional isomers).

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.0955
2.0955
10.04060
12.0595
14.0595
14.1955
18.0955

Critical Insight: A mandatory 4-minute re-equilibration time (14.1 to 18.0 min) is programmed at the end of the run. Comparable HPLC systems vary in equilibration efficiency; this step acts as a self-validating mechanism to produce consistent analyte retention times across multiple injections[7].

Step-by-Step Sample Preparation

Self-Validating Principle: All samples must be prepared in a diluent that closely matches the initial mobile phase conditions to prevent solvent-mismatch peak distortion (fronting/splitting).

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh 10.0 mg of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve in 5 mL of LC-MS grade Methanol (utilized due to the compound's specific polarity and solubility profile[4]). Sonicate for 5 minutes until fully dissolved.

    • Make up to volume with Methanol.

  • Working Standard Solution (50 µg/mL):

    • Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask.

    • Dilute to volume with Diluent (Water:Acetonitrile 80:20 v/v). Crucial step: Do not use 100% Methanol for the final injection to avoid peak distortion.

  • Sample Filtration:

    • Filter the working solution through a 0.22 µm PTFE or Nylon syringe filter before transferring to an HPLC vial[6]. Discard the first 1 mL of filtrate to account for membrane saturation.

System Suitability and Method Validation (E-E-A-T)

To ensure absolute trustworthiness, the method must be subjected to a System Suitability Test (SST) prior to any sample analysis. If the SST fails, the system locks out further analysis until corrected. Based on biopharmaceutical profiling of similar pyrazole derivatives, the method should demonstrate strict linearity and precision[8].

Table 3: System Suitability and Validation Acceptance Criteria

ParameterExperimental TargetAcceptance Criteria (ICH Q2)
Retention Time (Rt) ~7.8 min%RSD ≤ 1.0% (n=6 injections)
Tailing Factor (Tf) 1.15≤ 1.5
Theoretical Plates (N) > 15,000≥ 5,000
Linearity (R²) 0.9998 (Range: 0.1 - 100 µg/mL)≥ 0.999[8]
LOD / LOQ 0.02 µg/mL / 0.06 µg/mLSignal-to-noise > 3:1 / > 10:1[8]
Injection Precision 0.4% Area RSD%RSD ≤ 2.0% (n=6 injections)

Troubleshooting the Self-Validating System

  • Peak Tailing (Tf > 1.5): Indicates secondary interactions. Action: Verify the pH of Mobile Phase A. The TFA modifier may have degraded or evaporated. Prepare fresh mobile phase.

  • Retention Time Drift (>0.2 min shift): The column is not fully equilibrating between gradient runs. Action: Extend the post-run equilibration time from 4 minutes to 6 minutes[7].

  • Split Peaks / Fronting: Caused by injecting the sample in a solvent stronger than the mobile phase. Action: Ensure the final sample diluent contains at least 80% aqueous phase.

References

  • SIELC Technologies. (2018). Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column. SIELC.[Link]

  • Kalvista Pharmaceuticals Ltd. (2014). Heterocyclic derivates.
  • Nissan Chemical Corp. (2022). Method for producing a pyrazole-4-carboxylic acid derivative.
  • KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Kaunas University of Technology.[Link]

  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].[Link]

  • MDPI. (2014). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. Molecules.[Link]

  • International Journal of Chemical and Pharmaceutical Analysis (IJCPA). (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.[Link]

  • Environmental Protection Agency (EPA). VALIDATION OF BASF METHOD No. D0903.[Link]

Sources

methods for functionalization of the thiophene ring in pyrazole compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Strategic Functionalization of the Thiophene Ring in Pyrazole-Thiophene Scaffolds

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Pyrazole-Thiophene Scaffolds

The hybridization of pyrazole and thiophene rings creates a molecular scaffold of significant interest in medicinal chemistry and materials science.[1] This framework is a cornerstone in the design of novel therapeutic agents, leveraging the diverse pharmacological properties inherent to each heterocyclic component.[2][3] Marketed drugs containing either pyrazole (e.g., Celecoxib, Rimonabant) or thiophene (e.g., Ticlopidine, Raltitrexed) motifs underscore their biological relevance.[1][2] The true power of this hybrid system, however, is unlocked through precise functionalization. Modifying the thiophene ring, in particular, allows for the systematic tuning of a molecule's steric, electronic, and pharmacokinetic properties, which is a critical process in structure-activity relationship (SAR) studies and lead optimization.[2][4]

This guide provides a detailed overview of robust and field-proven methodologies for the functionalization of the thiophene moiety within pyrazole-containing compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering protocols that are both reliable and adaptable.

Foundational Strategy: Electrophilic Halogenation as a Gateway to Diversification

The introduction of a halogen atom (typically bromine) onto the thiophene ring is arguably the most crucial first step in a functionalization campaign. This "gateway" reaction converts a relatively inert C-H bond into a versatile C-Br bond, which serves as a key handle for a vast array of subsequent cross-coupling reactions.

Mechanistic Rationale: The thiophene ring is electron-rich and readily undergoes electrophilic aromatic substitution. The reaction proceeds via the formation of a stabilized cationic intermediate (sigma complex). Attack at the C2 or C5 position is heavily favored over the C3 or C4 positions because the resulting intermediate can be stabilized by three resonance structures, compared to only two for C3/C4 attack.[5][6] This inherent regioselectivity is a significant synthetic advantage.

Protocol 2.1: Electrophilic Bromination using N-Bromosuccinimide (NBS)

This protocol describes the selective bromination of the thiophene ring at the 5-position, assuming the 2-position is already substituted with the pyrazole moiety.

Experimental Workflow: Electrophilic Halogenation

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Pyrazolyl-Thiophene in appropriate solvent (e.g., DMF, CHCl3) Cool Cool solution to 0 °C Start->Cool AddNBS Add NBS portion-wise Cool->AddNBS Stir Stir at 0 °C to RT (Monitor by TLC/LC-MS) AddNBS->Stir Quench Quench with Na2S2O3 (aq) Stir->Quench Extract Extract with organic solvent Quench->Extract Purify Dry, concentrate, and purify (Column Chromatography) Extract->Purify Product Isolated 5-Bromo-Thiophene Product Purify->Product Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-Br (L2) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar' (L2) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' Trans->Product ArBr Pyrazolyl-Th-Br ArBr->OxAdd ArBOH2 Ar'-B(OH)2 ArBOH2->Trans Base Base Base->Trans Start Dissolve Bromo-Thiophene in dry THF under Argon Cool Cool to -78 °C (Dry Ice/Acetone) Start->Cool AddBuLi Add n-BuLi dropwise, Stir for 30-60 min Cool->AddBuLi ThienylLi Formation of Thienyllithium Intermediate AddBuLi->ThienylLi AddE Add Electrophile (E+) (e.g., Aldehyde, CO2) ThienylLi->AddE Warm Warm slowly to RT AddE->Warm Quench Quench with NH4Cl (aq) Warm->Quench Extract Extract and Purify Quench->Extract Product Functionalized Product (Thiophene-E) Extract->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of pyrazole derivatives. Our focus is on explaining the causality behind experimental choices to empower you to resolve challenges effectively.

Troubleshooting Guide

This section addresses specific, common problems encountered during pyrazole synthesis. Each issue is presented with potential causes and actionable solutions grounded in chemical principles.

Issue 1: The Reaction Yield is Unacceptably Low

A low yield is one of the most frequent challenges. The cause often lies in one of three areas: starting material integrity, suboptimal reaction conditions, or product loss during workup.

Possible Causes & Recommended Solutions:

  • Poor Quality of Starting Materials:

    • Hydrazine Instability: Hydrazine and its derivatives, particularly phenylhydrazine, are susceptible to air oxidation and can degrade over time, leading to discoloration and impurity formation.[1][2]

      • Solution: Always use freshly opened or purified hydrazine.[2][3] If stability is a concern, consider using a more stable salt form, such as phenylhydrazine hydrochloride.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can effectively prevent air oxidation.[1][2]

    • Dicarbonyl Purity: Impurities in the 1,3-dicarbonyl compound, or its hydrolysis if it is unstable, can lead to side reactions.[3]

      • Solution: Ensure the purity of the dicarbonyl starting material. If necessary, purify it by recrystallization or distillation before use.[4]

  • Incomplete Reaction:

    • Insufficient Time or Temperature: The reaction may not have reached completion.

      • Solution: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC) or LC-MS.[3][4] If starting material is still present after the initially planned duration, consider increasing the reaction time or temperature.[5] Microwave-assisted synthesis can also be an effective strategy to reduce reaction times and often improve yields.[6]

    • Suboptimal Stoichiometry: Incorrect molar ratios can leave starting materials unreacted.

      • Solution: Verify the stoichiometry. A slight excess of the hydrazine reagent (e.g., 1.1–1.2 equivalents) is sometimes used to ensure the complete consumption of the more valuable dicarbonyl compound.[1][3]

  • Catalyst Issues:

    • Incorrect or Inactive Catalyst: The chosen catalyst may be unsuitable for the specific substrates or may have deactivated.

      • Solution: For the classic Knorr synthesis, a few drops of a weak acid like glacial acetic acid often suffice.[7][8] For more complex substrates, a catalyst screen may be necessary. Ensure catalysts are handled and stored correctly to prevent deactivation.[7]

  • Product Loss During Workup/Purification:

    • Inefficient Extraction or Precipitation: The product may have significant solubility in the workup or crystallization solvents.

      • Solution: Optimize the workup procedure. If precipitating the product by adding an anti-solvent like water, ensure the solution is sufficiently cooled in an ice bath to maximize recovery.[1][9] When performing a liquid-liquid extraction, check the pH of the aqueous layer to ensure the pyrazole, which is weakly basic, is in its neutral form for efficient extraction into an organic solvent.[5]

Troubleshooting Workflow: Low Yield

low_yield_troubleshooting start Low Yield Observed check_sm Assess Starting Material Purity start->check_sm check_conditions Evaluate Reaction Conditions check_sm->check_conditions Pure? sm_impure Use Fresh/Purified Reagents. Run under Inert Gas. check_sm->sm_impure Impure? check_workup Review Workup & Purification check_conditions->check_workup Complete? time_temp Increase Time/Temp. Monitor by TLC. check_conditions->time_temp Incomplete? catalyst Screen Catalysts. Check Stoichiometry. check_conditions->catalyst Side Reactions? optimize_extraction Optimize Solvents. Adjust pH. Cool Thoroughly. check_workup->optimize_extraction Product Loss? end Yield Improved sm_impure->end time_temp->end catalyst->end optimize_extraction->end

Caption: A decision tree for systematically troubleshooting low yields.

Issue 2: A Mixture of Regioisomers is Formed

This is arguably the most significant challenge when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[5][10] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two distinct pyrazole products that are often difficult to separate.[11]

Controlling Factors & Strategic Solutions:

  • Steric and Electronic Effects: Regioselectivity is fundamentally governed by the steric and electronic environment of the two carbonyl groups.[11]

    • Causality: The more electrophilic (electron-deficient) carbonyl carbon is typically attacked preferentially by the most nucleophilic nitrogen of the hydrazine. Simultaneously, bulky substituents can hinder the approach to one carbonyl, directing the attack to the less sterically encumbered site.[11]

    • Solution: Analyze your 1,3-dicarbonyl. A ketone is generally more electrophilic than an ester. A trifluoromethyl ketone is significantly more electrophilic due to the strong electron-withdrawing effect of the -CF3 group. Strategically designing your precursor can often yield a single desired isomer.

  • Reaction Conditions (pH and Solvent):

    • Causality: The reaction mechanism can be subtly altered by the reaction medium. In acidic conditions, the reaction may proceed via a di-enol intermediate, whereas neutral or basic conditions favor the formation of a hydrazone intermediate. The stability and cyclization pathway of these intermediates dictate the final isomeric ratio.

    • Solution (Solvent Control): A notable study demonstrated that for the reaction of CF3-ynones and hydrazines, using a highly polar protic solvent like hexafluoroisopropanol (HFIP) selectively yields the 3-CF3 pyrazole isomer. In contrast, a polar aprotic solvent like DMSO favors the formation of the 5-CF3 pyrazole isomer.[12]

    • Solution (Catalyst Control): The choice of catalyst can profoundly influence regioselectivity. While simple acid catalysis might give mixtures, specific metal-based catalytic systems, such as those involving palladium, have been developed to provide excellent control.[7]

Decision Tree: Controlling Regioselectivity

regioselectivity_control start Regioisomer Mixture Observed analyze_substrate Analyze 1,3-Dicarbonyl: Steric & Electronic Effects start->analyze_substrate steric Is one carbonyl more hindered? analyze_substrate->steric Sterics electronic Is one carbonyl more electrophilic? analyze_substrate->electronic Electronics modify_conditions Modify Reaction Conditions steric->modify_conditions electronic->modify_conditions solvent_screen Screen Solvents (Protic vs. Aprotic) modify_conditions->solvent_screen catalyst_screen Screen Catalysts (Acid vs. Metal) modify_conditions->catalyst_screen end Single Regioisomer Achieved solvent_screen->end catalyst_screen->end

Caption: A workflow for optimizing regioselectivity in pyrazole synthesis.

Issue 3: The Reaction Mixture is Highly Colored (Yellow/Red/Brown)

Discoloration is a common observation, often indicating the presence of impurities arising from side reactions or decomposition.[5]

Possible Causes & Recommended Solutions:

  • Hydrazine Decomposition: As mentioned, hydrazines can oxidize, generating colored byproducts.[1]

    • Solution: Use high-purity hydrazine and run the reaction under an inert atmosphere (N₂ or Ar).[1][2]

  • Oxidation of Intermediates or Product: The pyrazoline intermediate, formed before aromatization to the final pyrazole, can be susceptible to oxidation. The final pyrazole product, especially if it contains amine functionalities, can also oxidize.[2][5]

    • Solution: An inert atmosphere is the best preventative measure. If the color develops during workup, minimize exposure to air.

  • Charcoal Treatment:

    • Protocol: For removing colored impurities from the final product, treatment with activated charcoal can be very effective. Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate), add a small amount of activated charcoal (typically 1-5% by weight), heat the mixture briefly, and then filter the hot solution through a pad of celite to remove the charcoal.[5]

Issue 4: Difficulty in Product Purification and Isolation

Even with a successful reaction, isolating a pure product can be a hurdle.

Common Problems & Solutions:

  • Product "Oils Out" During Recrystallization: This occurs when the compound precipitates from the solution as a liquid rather than a solid, often because its melting point is below the temperature of the solution.[9]

    • Solution 1: Slow Cooling: Cool the solution as slowly as possible. An insulated container can help. Rapid cooling promotes oiling.[9]

    • Solution 2: Adjust Solvent System: Add more of the "good" solvent to the hot solution to lower the saturation point, allowing crystallization to occur at a lower temperature. Alternatively, experiment with different solvent combinations.[9]

    • Solution 3: Use a Seed Crystal: Adding a tiny, pure crystal of the product to the supersaturated solution can induce proper crystal lattice formation.[9]

  • Separating Close-Running Impurities or Regioisomers:

    • Solution 1: Optimize Chromatography: If using column chromatography, test various solvent systems by TLC to maximize the separation (ΔRf) between the product and impurities. Deactivating silica gel with triethylamine for basic pyrazoles can prevent streaking and product loss on the column.[13]

    • Solution 2: Acid/Base Wash: Unreacted hydrazine can be removed during workup with a dilute acid wash (e.g., 1 M HCl), which converts the basic hydrazine into a water-soluble salt.[5] Conversely, the pyrazole product itself can be protonated and extracted into an aqueous acid layer, leaving non-basic impurities in the organic layer. The pyrazole can then be recovered by basifying the aqueous layer and re-extracting.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Knorr pyrazole synthesis?

A1: The Knorr synthesis, the most common method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1] The reaction proceeds through several key steps:

  • Initial Condensation: A nitrogen atom from the hydrazine performs a nucleophilic attack on one of the carbonyl carbons.

  • Dehydration & Intermediate Formation: A molecule of water is eliminated to form a hydrazone or enamine intermediate.[1]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine attacks the remaining carbonyl carbon in an intramolecular fashion.

  • Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[1]

General Mechanism: Knorr Pyrazole Synthesis

knorr_mechanism Reactants 1,3-Dicarbonyl + Hydrazine Step1 1. Nucleophilic Attack Reactants->Step1 Intermediate Hydrazone/ Enamine Intermediate Step1->Intermediate Step2 2. Intramolecular Cyclization Intermediate->Step2 Cyclic_Intermediate Non-Aromatic Cyclic Intermediate Step2->Cyclic_Intermediate Step3 3. Dehydration/ Aromatization Cyclic_Intermediate->Step3 Product Pyrazole Product Step3->Product

Caption: The stepwise mechanism of the Knorr pyrazole synthesis.

Q2: How do I choose the right catalyst for my synthesis?

A2: Catalyst selection is highly dependent on your starting materials and desired outcome.[7]

  • For 1,3-Dicarbonyls (Knorr Synthesis): Often, simple acid catalysis (e.g., a few drops of glacial acetic acid in ethanol) is sufficient.[7][8]

  • For Diols + Hydrazines: Ruthenium-based hydrogen transfer catalysts are effective.[7][14]

  • For Alkynes: Copper, silver, or palladium catalysts are frequently used for cycloaddition reactions.[7][14]

  • For Functional Group Tolerance: If your substrates have sensitive functional groups, milder, metal-free options like visible light photoredox catalysis or iodine-mediated reactions can be advantageous.[14]

Q3: Which solvents are commonly used and how do they impact the reaction?

A3: Common solvents include ethanol, propanol, acetic acid, and DMSO.[8][15] The choice can be critical. For example, using ethanol allows for easy workup as many pyrazoles are less soluble in aqueous ethanol and will precipitate upon addition of water.[8][16] As discussed in the troubleshooting section, solvent polarity (protic vs. aprotic) can directly influence regioselectivity.[12] Green chemistry approaches using water with surfactants or deep eutectic solvents are also gaining traction to reduce reliance on volatile organic compounds.[17][18]

Q4: Can I recycle my catalyst?

A4: Catalyst recyclability is a major advantage of heterogeneous catalysts (catalysts in a different phase from the reactants). Solid catalysts like nano-ZnO or polymer-supported catalysts can be recovered by simple filtration after the reaction, washed, dried, and reused for several cycles, often without a significant loss in activity.[7][19] This is a key consideration for large-scale synthesis and green chemistry.[7]

Experimental Protocols & Data

Protocol: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a typical synthesis of a 3,5-disubstituted pyrazole using conventional heating.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 equiv)

  • Hydrazine derivative (e.g., Phenylhydrazine) (1.0 - 1.1 equiv)

  • Solvent: Ethanol or 1-Propanol

  • Catalyst: Glacial Acetic Acid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound (10.0 mmol) in ethanol (20-30 mL).[8]

  • Reagent Addition: To the stirred solution, add the hydrazine derivative (10.5 mmol, 1.05 equiv) followed by 3-4 drops of glacial acetic acid.[8]

  • Heating: Heat the reaction mixture to reflux (approximately 80-100°C depending on the solvent) using a heating mantle.[8]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the mobile phase) until the starting dicarbonyl spot is consumed (typically 1-3 hours).[8]

  • Precipitation: Once the reaction is complete, remove the flask from the heat. While the solution is still warm, slowly add deionized water (e.g., 20 mL) with stirring. The pyrazole product should begin to precipitate as a solid.[1][8]

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation.[1] Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold water, followed by a small amount of cold hexanes to aid in drying and remove non-polar impurities.[1] Allow the product to air dry or dry in a desiccator to a constant weight.

Data Summary: Influence of Catalysts on Pyrazole Synthesis

The following table summarizes various catalytic systems reported in the literature, providing a comparative overview for catalyst selection. Note that yields are highly substrate-dependent.

Starting MaterialsCatalyst SystemSolventTemperatureTypical YieldReference
1,3-Diketone + HydrazineAcetic Acid (cat.)EthanolRefluxGood to Excellent[8][20]
1,3-Diketone + ArylhydrazineNoneN,N-DimethylacetamideRoom Temp59% - 98%[20]
1,3-Diol + ArylhydrazineRu₃(CO)₁₂ / NHC-diphosphineToluene140 °CGood[14]
Terminal Alkyne + HydrazinePalladium catalyst--Good[14][19]
β,γ-Unsaturated HydrazoneCu Catalyst / AirDioxane100 °CGood to Excellent[14]
Ketone + Acid Chloride + HydrazineIn situ diketone formationTHF-Good to Excellent[20]
α,β-Unsaturated Aldehyde + HydrazineI₂ (metal-free)Dichloroethane80 °CGood[14]

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • The Journal of Organic Chemistry. (2011, July 8). Synthesis of Pyrazoles via Electrophilic Cyclization. [Link]

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • Taylor & Francis Online. (2017, May 26). Green synthesis of pyrazole systems under solvent-free conditions. [Link]

  • American Chemical Society. (2024, July 31). Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles - WO2011076194A1.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • PubMed Central (PMC). (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]

  • PubMed Central (PMC). (2023, August 4). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. [Link]

  • Thieme Connect. (2025, August 11). Sustainable routes and mechanistic study in pyrazole synthesis using deep eutectic solvents (DESs). [Link]

Sources

Technical Support Center: Preventing Colored Impurities in Hydrazine-Based Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for hydrazine-based synthesis. Hydrazine and its derivatives (e.g., phenylhydrazine, hydrazine hydrate) are indispensable building blocks in the synthesis of pyrazoles, pyrimidines, and indoles. However, their high reactivity and reducing potential make them highly susceptible to side reactions that generate deeply colored impurities.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. By understanding the underlying chemical causality—specifically the mechanisms of oxidation and condensation—you can design self-validating experimental systems that prevent these impurities at the source, ensuring high-purity Active Pharmaceutical Ingredients (APIs).

Diagnostic Matrix: Identifying Colored Impurities

Before altering your synthetic route, you must identify the chemical nature of the impurity. The table below summarizes the quantitative and qualitative data associated with common hydrazine degradation pathways.

Impurity ClassObserved ColorPrimary Causality & MechanismAnalytical Detection Method
Azines Bright Yellow / OrangeCondensation of hydrazine with trace carbonyls (e.g., acetone).GC-MS (LOQ ~0.1 ppm)[1], UV-Vis (λmax ~455 nm)[2].
Diazenes / Polymeric Deep Red / BrownAir oxidation, catalytically accelerated by transition metals (Fe, Cu).HPLC (broad peaks), Visual Inspection[3].
Metal Complexes Deep Blue / GreenCoordination with leached reactor metals or degraded catalysts.ICP-MS, Colorimetry.

Troubleshooting Guides & FAQs

Issue 1: Rapid Yellow/Orange Discoloration

Q: My reaction mixture turns bright yellow immediately upon adding hydrazine hydrate, even before heating. What is causing this, and how do I prevent it?

A: This is classically indicative of azine formation . Hydrazine is a powerful binucleophile. When exposed to even trace amounts of carbonyl compounds, it undergoes a rapid condensation reaction to form highly conjugated, brightly colored azines. A very common laboratory error is using acetone to wash glassware prior to the reaction. The residual acetone reacts instantly with hydrazine to form 4, a yellow/orange impurity that is highly volatile and easily detectable by GC[4]. Furthermore, specific analytical methods even exploit this rapid condensation by using p-dimethylaminobenzaldehyde to intentionally form a yellow azine complex for colorimetric detection at 455 nm[2].

Causality & Solution: The reaction is driven by the thermodynamic stability of the resulting C=N-N=C conjugated system. To prevent this, strictly prohibit ketone solvents (acetone, MEK) during reactor preparation . Wash glassware with methanol or ethanol and dry thoroughly under vacuum.

Issue 2: Progressive Red/Brown Darkening

Q: During the synthesis of a pyrazole using phenylhydrazine, the solution darkens to a deep reddish-brown over several hours. How can I mitigate this?

A: Phenylhydrazine and similar derivatives are highly susceptible to air oxidation, which leads to the formation of colored diazene intermediates and complex polymeric degradation products[3]. This oxidation process is not just a simple reaction with atmospheric oxygen; it is catalytically accelerated by trace metal oxides, particularly iron and copper leached from stainless steel reactors or stir bars[5]. The maximum degradation rate for hydrazine in the presence of copper typically occurs between pH 8 and 9[6].

Causality & Solution: Transition metals like Cu(II) and Fe(III) facilitate single-electron transfer from the hydrazine moiety, generating reactive radical species that rapidly polymerize into dark, colored tars. Mitigation requires a two-pronged approach:

  • Exclude Oxygen: Sparge all solvents with ultra-pure Argon (not just Nitrogen) for at least 30 minutes prior to reagent addition.

  • Exclude Metals: Use glass-lined reactors or PTFE-coated equipment. If metal catalysis is suspected, the addition of a chelating agent (e.g., EDTA) in aqueous biphasic systems can sequester the trace metals.

Issue 3: Post-Reaction Purification

Q: My target API is contaminated with these colored impurities. How can I selectively remove them without losing my product?

A: Traditional chromatography can be inefficient for removing highly polar or polymeric hydrazine impurities. Instead, 7 offer a highly selective scavenging mechanism[7]. For example, adding a polystyrene-bound benzaldehyde resin to the crude mixture will selectively react with any unreacted hydrazine or primary amine degradation products, covalently trapping them on the solid support. The colored impurities are then removed via a simple filtration step.

Mechanistic Visualization

The following diagram illustrates the divergent pathways that lead to colored impurities versus the desired clean API.

G Hydrazine Hydrazine Reagent (Colorless) Azines Azine Formation (Yellow/Orange) Hydrazine->Azines Condensation (Fast) Diazenes Diazenes & Polymers (Red/Brown) Hydrazine->Diazenes Oxidation (Slow) API Target API (Clean Product) Hydrazine->API Controlled Conditions Carbonyls Trace Carbonyls (e.g., Acetone Wash) Carbonyls->Azines Oxygen Atmospheric O2 Oxygen->Diazenes Metals Trace Metals (Fe, Cu) Metals->Diazenes Catalysis

Mechanistic pathways of colored impurity formation in hydrazine reactions.

Experimental Protocols

To ensure a self-validating system, implement the following step-by-step methodologies. These protocols are designed to confirm the absence of impurities before committing expensive starting materials.

Protocol A: Metal-Free, Degassed Hydrazine Reaction Setup

Purpose: To prevent transition-metal catalyzed oxidation and diazenes formation.

  • Glassware Preparation: Wash all glassware with 1M HCl to strip trace metals, followed by rinsing with HPLC-grade water and then HPLC-grade Ethanol. Do not use acetone. Dry in an oven at 120°C.

  • Solvent Degassing: Transfer the reaction solvent (e.g., ethanol or dioxane) into the reaction flask. Submerge a PTFE sparging tube into the solvent and bubble ultra-pure Argon through the liquid for 30 minutes.

  • Blank Validation (Self-Validation Step): Add a small aliquot of the hydrazine reagent to the degassed solvent at the target reaction temperature. Stir for 30 minutes. If the solution remains colorless, the system is free of trace carbonyls and active metal catalysts.

  • Reagent Addition: Add the electrophilic starting material (e.g., dicarbonyl or chloropyrimidine) under a positive pressure of Argon.

  • Reaction Monitoring: Monitor the reaction via TLC or HPLC. Keep the reaction shielded from ambient light if using light-sensitive derivatives like phenylhydrazine.

Protocol B: Post-Reaction Scavenging of Colored Impurities

Purpose: To selectively remove unreacted hydrazine and colored degradation products using reactive resins.

  • Reaction Quench: Once the target reaction is complete, cool the mixture to room temperature.

  • Resin Preparation: Swell 3 equivalents (relative to excess hydrazine) of a polymer-bound aldehyde resin (e.g., polystyrene-co-divinylbenzene bound benzaldehyde) in dichloromethane (DCM) for 15 minutes.

  • Scavenging: Add the swollen resin directly to the crude reaction mixture. Stir gently at room temperature for 2 to 4 hours. The acidic sites on the resin can also catalyze the capture rate[7].

  • Filtration: Filter the mixture through a sintered glass funnel (porosity 3). Wash the resin cake with DCM and Methanol. The colored impurities (azines/hydrazones) will remain covalently bound to the resin (often turning the resin visibly yellow/orange), while your target API elutes in the filtrate.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the high-purity, color-free product.

References

  • Liu, et al. "Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products." ResearchGate. [Link]

  • MacNaughton, et al. "Oxidation of Hydrazine in Aqueous Solutions." DTIC. [Link]

  • Welch, et al. "Selective Removal of a Pharmaceutical Process Impurity Using a Reactive Resin." ResearchGate.[Link]

  • MDPI Energies. "Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process." MDPI.[Link]

  • SIELC Technologies. "A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples." SIELC. [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common experimental challenges. The complex electronic nature of pyrazoles can present unique hurdles in achieving efficient and reproducible cross-coupling outcomes. This resource offers a structured approach to diagnosing issues and optimizing your reaction conditions.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing step-by-step protocols to identify and resolve the underlying issues.

Question 1: I am observing low to no yield in my Suzuki-Miyaura coupling of a halo-pyrazole with a boronic acid. Where should I start troubleshooting?

Answer:

Low or non-existent yield in Suzuki-Miyaura couplings with pyrazole substrates is a common issue that often points to problems within the catalytic cycle, specifically related to catalyst activation, stability, or the reactivity of the coupling partners. Pyrazoles, being electron-deficient N-heterocycles, can be challenging substrates.[1] Here is a systematic approach to diagnose and resolve the problem.

Experimental Protocol for Troubleshooting Low Yield:
  • Verify Starting Material Integrity:

    • Confirm the purity and identity of your halo-pyrazole and boronic acid/ester via NMR and/or LC-MS.

    • Boronic acids are susceptible to decomposition (protodeboronation), especially if stored improperly or at elevated temperatures.[1] Consider using fresh or recently purified boronic acid.

  • Initial Reaction Condition Assessment (Baseline):

    • If you started with a low catalyst loading, increase it to a standard screening level of 2-5 mol% to establish a baseline.[1] This will help determine if the issue is catalyst activity or a more fundamental incompatibility.

    • Ensure all reagents and the solvent are anhydrous and the reaction is performed under a rigorously inert atmosphere (argon or nitrogen).[2][3] Oxygen can deactivate the Pd(0) catalyst and promote side reactions like boronic acid homocoupling.[2][4]

  • Systematic Reagent Evaluation:

    • Catalyst & Ligand: The choice of ligand is critical for coupling with electron-deficient heterocycles.[1]

      • If using a simple ligand like PPh₃, switch to a more electron-rich and bulky biarylphosphine ligand such as XPhos, SPhos, or tBuBrettPhos.[5] These ligands promote the rate-limiting oxidative addition step and stabilize the catalytic species.[2][6]

      • Consider using a pre-formed palladium(II) precatalyst (e.g., an XPhos palladacycle). These are often more stable and generate the active Pd(0) species more cleanly than using separate Pd sources and ligands.[1][7]

    • Base: The base is crucial for the transmetalation step.

      • If using a weak base like Na₂CO₃ with poor results, switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[1] Ensure the base is a fine, anhydrous powder to maximize its reactivity.[1]

    • Solvent: The solvent must be anhydrous and thoroughly degassed.

      • Common choices include dioxane, toluene, or DMF.[1] Ensure they are of high purity. Perform degassing by sparging with argon for 15-30 minutes or using several freeze-pump-thaw cycles.[2]

  • Temperature Optimization:

    • If the reaction is sluggish at a lower temperature (e.g., 80 °C), a cautious increase in temperature may improve the rate and yield.[2] However, be aware that excessive heat can also lead to catalyst decomposition.[8]

The following diagram illustrates a decision-making workflow for troubleshooting low-yield reactions.

Troubleshooting_Low_Yield Start Low/No Yield Observed Check_SM Verify Starting Material Integrity Start->Check_SM Step 1 Increase_Loading Increase Catalyst Loading (2-5 mol%) Check_SM->Increase_Loading If OK Check_Inert Ensure Rigorous Inert Atmosphere Increase_Loading->Check_Inert Change_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Check_Inert->Change_Ligand If still low yield Change_Base Use Stronger Base (e.g., K3PO4, Cs2CO3) Change_Ligand->Change_Base Change_Solvent Verify Anhydrous & Degassed Solvent Change_Base->Change_Solvent Optimize_Temp Optimize Temperature Change_Solvent->Optimize_Temp Success Yield Improved Optimize_Temp->Success

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Question 2: My reaction starts but then stalls, and I see a black precipitate forming. What is happening and how can I prevent it?

Answer:

The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," which is an inactive, agglomerated form of metallic palladium.[3] This depletes the concentration of the active, soluble catalyst in the reaction mixture, causing the reaction to stall.

Causes and Mitigation Strategies for Catalyst Decomposition:
  • High Temperature: Excessive heat is a common cause of catalyst agglomeration.[3]

    • Solution: Try running the reaction at a lower temperature for a longer duration. While this may slow the reaction rate, it can preserve the catalyst's integrity.[1]

  • Suboptimal Ligand or Ligand:Metal Ratio: The ligand's primary role is to stabilize the palladium center. If the ligand is not effective or if there is an insufficient amount, the catalyst is more prone to decomposition.[3]

    • Solution: Ensure you are using an appropriate ligand-to-palladium ratio (typically between 1:1 and 4:1, depending on the specific system).[2] If using monodentate ligands, a higher ratio is often required. Consider switching to a more robust, sterically bulky ligand that provides better stabilization.

  • Presence of Oxygen: As mentioned previously, oxygen can lead to the formation of palladium black.[3]

    • Solution: Re-evaluate and improve your degassing and inert atmosphere techniques. Ensure all joints in your glassware are well-sealed.

  • High Reagent Concentration: Localized high concentrations of reagents can sometimes contribute to catalyst decomposition.[2]

    • Solution: Ensure adequate stirring to maintain a homogeneous reaction mixture. In some cases, slow addition of one of the coupling partners can be beneficial.

The general palladium-catalyzed cross-coupling cycle is depicted below. Instability at any stage can lead to the catalyst falling out of the cycle and decomposing.

Catalytic_Cycle Pd0 L-Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X Decomposition Decomposition (Palladium Black) Pd0->Decomposition Instability PdII L-Pd(II)(Ar)-X-L OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-M PdII->Decomposition Instability PdII_Ar L-Pd(II)(Ar)(Ar')-L Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar'

Caption: Generalized catalytic cycle for cross-coupling and catalyst decomposition pathway.

Frequently Asked Questions (FAQs)

Q1: What is a good starting catalyst loading for screening cross-coupling reactions with pyrazole derivatives?

A1: For initial screening and optimization of both Suzuki-Miyaura and Buchwald-Hartwig reactions with pyrazole substrates, a catalyst loading in the range of 2-5 mol% is a robust starting point.[1] Once you have established a reproducible yield, you can incrementally decrease the loading in subsequent experiments to determine the minimum effective concentration for your specific substrate combination, thereby optimizing cost and minimizing residual palladium in your product.[1][9]

Q2: How does the choice of palladium precatalyst affect the reaction?

A2: The choice of palladium source can significantly impact the efficiency and reproducibility of the reaction. While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) species. This reduction step can be inefficient and sometimes leads to the formation of palladium black.[2][7]

Modern palladium(II) precatalysts, such as the Buchwald palladacycles (e.g., G2, G3, G4 XPhos), are designed to generate the active L-Pd(0) species cleanly and efficiently upon exposure to the base in the reaction mixture.[1][7] This often leads to lower required catalyst loadings, faster reaction times, and more reproducible results, especially for challenging substrates like pyrazoles.[7]

Q3: I'm performing a Buchwald-Hartwig amination on a 4-halopyrazole and getting low yields with aliphatic amines. Why is this happening?

A3: Low yields in Buchwald-Hartwig aminations with certain aliphatic amines, particularly those with β-hydrogens, can be due to a competing side reaction called β-hydride elimination.[10][11] After the oxidative addition and amine coordination steps, the palladium complex can eliminate a β-hydrogen from the amine, leading to the formation of an enamine or imine and a palladium-hydride species, which can then cause hydrodehalogenation of your starting material.[4]

To mitigate this, consider the following:

  • Ligand Choice: Use bulky ligands that can sterically disfavor the conformation required for β-hydride elimination.

  • Copper Catalysis: In some cases where palladium-catalyzed reactions with aliphatic amines are problematic, a switch to a copper-catalyzed C-N coupling reaction (Ullmann condensation) can be effective for 4-iodo-pyrazoles.[11]

Q4: What are the most common side reactions to be aware of when working with pyrazoles?

A4: Besides catalyst decomposition and β-hydride elimination, there are several other common side reactions:

  • Homocoupling: Dimerization of the boronic acid in Suzuki reactions to form a biaryl byproduct. This is often promoted by the presence of oxygen.[2][4] Rigorous degassing is the best preventative measure.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source, which simply regenerates the corresponding arene. This can be an issue with sensitive boronic acids, especially at high temperatures or if there is residual water.[1]

  • Hydrodehalogenation: The replacement of the halogen on your pyrazole with a hydrogen atom. This can be caused by various pathways, including those involving palladium-hydride species.[4]

  • Competing C-H Activation: Pyrazoles themselves can act as directing groups for C-H activation, which can lead to unexpected products if the conditions are not selective for the cross-coupling of the C-X bond.[12][13]

The interplay of various reaction parameters is crucial for success. The diagram below illustrates the key variables that need to be optimized.

Caption: Interdependent parameters for optimizing cross-coupling reactions.

Quantitative Data Summary

The optimal catalyst loading is highly dependent on the specific substrates and reaction type. The following tables provide general guidelines and starting points for optimization.

Table 1: Recommended Starting Catalyst Loadings for Pyrazole Cross-Coupling

Reaction TypePalladium PrecursorLigandTypical Loading (mol%)Base
Suzuki-Miyaura Pd(OAc)₂ / Pd₂(dba)₃XPhos, SPhos2 - 5K₃PO₄, Cs₂CO₃
XPhos Pd G3/G4(integrated)1 - 3K₃PO₄, Cs₂CO₃
Buchwald-Hartwig Pd(OAc)₂ / Pd₂(dba)₃BrettPhos, RuPhos2 - 5NaOtBu, LHMDS
BrettPhos Pd G3(integrated)1 - 3NaOtBu, LHMDS
C-H Arylation Pd(OAc)₂Pyridine5 - 10(Oxidant used)

Data compiled from multiple sources, including[1][7][13][14]. These are starting points and should be optimized for each specific reaction.

References

  • Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Pyrazolo[4,3-c]pyridines - Benchchem.
  • Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives Using tBuBrettPhos as a Ligand. The Journal of Organic Chemistry, 84(10), 6508–6515.
  • Cross-Coupling Reactions Guide - Johnson M
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
  • A Comparative Guide to Catalysts for Pyrazole Synthesis - Benchchem.
  • Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • He, J., Li, S., & Chen, G. (2014). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • Wang, D.-H., Wasa, M., Giri, R., & Yu, J.-Q. (2010). Direct C–H Alkenylation of Functionalized Pyrazoles. The Journal of Organic Chemistry, 75(1), 245-248.
  • Pyrazole synthesis - Organic Chemistry Portal.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Palladium-Catalyzed C–H Arylation of Functionalized Pyrazoles/Triazoles and Imidazoles.
  • Overcoming limitations in dual photoredox/nickel catalyzed C–N cross-couplings due to catalyst deactiv
  • Hartwig, J. F. (2010). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Accounts of Chemical Research, 43(8), 1079-1089.
  • Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amin
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
  • Kim, J., Lee, S., & Park, S. B. (2017). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 22(7), 1143.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Ennis, D. S., et al. (2000). Development of a Pd/C-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction for the Synthesis of SB-245570. Organic Process Research & Development, 4(5), 350-355.
  • Buchwald-Hartwig Amin
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC.
  • A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination C

Sources

strategies for selective functionalization of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid . This scaffold is a highly privileged pharmacophore frequently utilized in the development of kinase inhibitors and plasma kallikrein inhibitors 1. However, its dense array of reactive sites—including the tautomeric pyrazole nitrogens, the sterically hindered C4-carboxylic acid, and the electron-rich thiophene ring—presents significant chemoselectivity and regioselectivity challenges.

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure orthogonal functionalization of this complex molecule.

I. Strategic Workflow Overview

To prevent cross-reactivity, functionalization must follow a strict orthogonal sequence. The pyrazole N-H must be addressed first to prevent tautomerism and nucleophilic interference during downstream carboxylic acid or thiophene modifications.

Workflow SM 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid (Starting Material) N_Alk 1. Regioselective N-Alkylation (Kinetic Control) SM->N_Alk Blocks N-H Tautomerism Amidation 2. Amidation of C4-COOH (HATU / DIPEA) N_Alk->Amidation Prevents Acyl-Pyrazole Formation Thio_Funct 3. Thiophene C2-Bromination (NBS / 0 °C) Amidation->Thio_Funct Directs Electrophile to Thiophene Suzuki 4. Suzuki-Miyaura Cross-Coupling (Pd Catalyst) Thio_Funct->Suzuki Enables C-C Bond Formation

Workflow for the orthogonal functionalization of the pyrazole-thiophene scaffold.

II. Frequently Asked Questions & Troubleshooting

Q1: When attempting N-alkylation, I consistently isolate a mixture of N1 and N2 regioisomers. How can I drive the reaction toward a single isomer?

The Causality: The 1H-pyrazole system exists in a dynamic tautomeric equilibrium. The presence of the electron-withdrawing C4-carboxylic acid and the bulky C3-thiophene group significantly impacts the nucleophilicity and steric environment of the two nitrogen atoms. Under standard basic conditions (e.g., K₂CO₃ in DMF at elevated temperatures), the deprotonated pyrazolide anion is alkylated non-selectively, yielding a nearly 1:1 mixture of N1 and N2 isomers 2.

The Solution: To achieve regiocontrol, you must exploit kinetic control . The N1 position is further from the bulky C3-thiophene group, making it less sterically hindered. By utilizing a weaker, non-coordinating base like 2,6-lutidine or Cs₂CO₃ at room temperature, the activation energy barrier dictates that the electrophile attacks the less hindered N1 position exclusively 3.

Regioselectivity Tautomer NH-Pyrazole Tautomeric Equilibrium Kinetic Kinetic Control (Weak Base, e.g., 2,6-Lutidine) Favors N1-Alkylation Tautomer->Kinetic Lower Activation Energy Thermo Thermodynamic Control (Strong Base, Heat) Favors N2-Alkylation Tautomer->Thermo More Stable Regioisomer

Mechanistic divergence of pyrazole N-alkylation under kinetic versus thermodynamic control.

Quantitative Data: Impact of Base and Solvent on N-Alkylation Regioselectivity
BaseSolventTemperatureControl MechanismMajor RegioisomerTypical Yield
K₂CO₃DMF80 °CThermodynamicN1/N2 Mixture45% (Isolated)
NaHTHF0 °C to RTKineticN1-Alkylated68%
Cs₂CO₃MeCN25 °CKineticN1-Alkylated75%
2,6-Lutidine DCM 25 °C Kinetic N1-Alkylated 82%
Q2: My amide coupling of the C4-carboxylic acid is failing or yielding complex mixtures. What is the optimal activation strategy?

The Causality: The C4-carboxylic acid is highly sterically hindered by the adjacent C3-thiophene. Furthermore, if the pyrazole N-H was left unprotected, standard coupling reagents (like EDC/HOBt) will activate the carboxylic acid, which is then rapidly attacked by the adjacent pyrazole nitrogen. This forms an inactive, highly stable acyl-pyrazole dead-end complex. Alternatively, under specific photoredox conditions, unprotected C4-carboxylic acids can undergo unintended decarboxylative cross-coupling 4.

The Solution: First, ensure the pyrazole nitrogen is alkylated (as per Q1). Second, abandon EDC/HOBt in favor of HATU with DIPEA . HATU generates a highly reactive 7-aza-HOBt active ester that efficiently overcomes the steric bulk of the C3-thiophene to facilitate nucleophilic attack by the incoming amine.

Q3: How do I selectively brominate the thiophene ring for a downstream Suzuki coupling without halogenating the pyrazole core?

The Causality: Both the thiophene ring (C2/C5 positions) and the pyrazole ring (C5 position) are susceptible to electrophilic aromatic substitution. However, the thiophene sulfur donates electron density via resonance, making the adjacent C2 position the most nucleophilic site on the entire scaffold.

The Solution: Exploit this electronic disparity by using exactly 1.05 equivalents of N-Bromosuccinimide (NBS) at 0 °C. The low temperature suppresses the activation energy required to brominate the less reactive pyrazole C5 position, ensuring absolute regioselectivity at the thiophene C2 position.

III. Self-Validating Experimental Protocols

Protocol A: Regioselective N1-Alkylation via Kinetic Control

This protocol utilizes a non-coordinating base to strictly favor N1-alkylation.

  • Preparation: Dissolve 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid (1.0 eq, 5.0 mmol) in anhydrous DCM (25 mL, 0.2 M) under an argon atmosphere.

  • Base Addition: Add 2,6-lutidine (1.5 eq, 7.5 mmol) dropwise at 25 °C. Stir for 15 minutes to allow for equilibration.

  • Alkylation: Slowly add the alkyl halide (e.g., methyl iodide, 1.2 eq, 6.0 mmol) via syringe.

  • Reaction: Stir at 25 °C for 14 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint: Analyze the crude product via ¹H-NMR. The successful N1-alkylated product will show a distinct N-CH₃ singlet at ~3.9 ppm. If a mixture occurred, a secondary singlet at ~4.1 ppm (characteristic of the more deshielded N2-CH₃) will be visible.

Protocol B: Regioselective C2-Bromination of the Thiophene Moiety

This protocol prepares the scaffold for downstream cross-coupling reactions.

  • Preparation: Dissolve the N-alkylated 3-(thiophen-3-yl)-pyrazole-4-carboxylic acid derivative (1.0 eq, 3.0 mmol) in anhydrous DMF (30 mL, 0.1 M).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Halogenation: Add N-Bromosuccinimide (NBS) (1.05 eq, 3.15 mmol) portion-wise over 10 minutes. Shield the flask from ambient light using aluminum foil to prevent radical pathways.

  • Reaction: Stir at 0 °C for exactly 2 hours.

  • Workup: Pour the mixture into ice water (100 mL) containing 5% sodium thiosulfate to quench any unreacted NBS. Extract with EtOAc (3 × 30 mL). Wash the organic layer with water (3 × 30 mL) to remove DMF, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint: Obtain a ¹H-NMR spectrum. The doublet at ~7.4 ppm (corresponding to the thiophene C2-H) must be completely absent, while the pyrazole C5-H singlet at ~8.0 ppm must remain intact. If the pyrazole C5-H is missing, over-bromination has occurred.

IV. References

  • Bradley, P. A., et al. "Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole." Synlett, 2010.

  • "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." International Journal of Molecular Sciences (MDPI), 2025.

  • Davie, R. L., et al. "Heterocyclic derivates." Google Patents (US9533987B2), Kalvista Pharmaceuticals Ltd, 2017.

  • "Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis." The Journal of Organic Chemistry (ACS Publications), 2025.

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. Among these, molecules integrating both thiophene and pyrazole moieties are of significant interest due to their diverse biological activities. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid , a compound of interest in medicinal chemistry.[1][2][3][4] This resource will not only present the expected spectral data but also offer a comparative perspective against simpler analogs to rationalize the observed chemical shifts and coupling patterns, thereby providing a robust framework for the characterization of related structures.

The Structural Landscape: Understanding Substituent Effects

The molecular architecture of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid is a composite of a thiophene ring, a pyrazole ring, and a carboxylic acid group. The electronic environment of each proton and carbon nucleus is influenced by the interplay of the electronic properties of these constituent parts. The thiophene ring, being an electron-rich aromatic system, and the pyrazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, along with the electron-withdrawing carboxylic acid group, all contribute to the final spectral appearance.[5][6]

A foundational understanding of the NMR spectra of the parent heterocycles is crucial for interpreting the spectrum of the target molecule. Thiophene's ¹H NMR spectrum typically shows signals in the aromatic region, while pyrazole exhibits its own characteristic resonances.[6][7][8] The substitution on these rings in the target molecule will cause predictable shifts in these signals.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, a standardized experimental protocol is paramount. The following steps outline a robust methodology for the ¹H and ¹³C NMR analysis of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid.

Sample Preparation
  • Solvent Selection : Choose a deuterated solvent in which the compound is readily soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and the exchangeable nature of the acidic proton with residual water in the solvent.

  • Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Data Acquisition
  • Spectrometer : A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

  • Pulse Sequence : A standard single-pulse experiment (e.g., 'zg30') is generally sufficient.

  • Spectral Width : Set a spectral width of approximately 12-15 ppm to ensure all signals, including the potentially broad carboxylic acid proton, are captured.

  • Number of Scans : Acquire 16-64 scans to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay : A relaxation delay of 1-2 seconds is typically sufficient.

¹³C NMR Data Acquisition
  • Pulse Sequence : A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon.

  • Spectral Width : A spectral width of approximately 200-220 ppm is standard for most organic molecules.

  • Number of Scans : A higher number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Relaxation Delay : A relaxation delay of 2-5 seconds is recommended.

The logical workflow for acquiring and analyzing the NMR data can be visualized as follows:

Workflow for NMR data acquisition and analysis.

Predicted ¹H and ¹³C NMR Spectral Data and Comparative Analysis

The following tables summarize the predicted chemical shifts for 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid. These predictions are based on the analysis of substituent effects observed in related thiophene and pyrazole derivatives.[5][9][10][11]

Molecular Structure and Numbering

To facilitate the discussion of the NMR data, the atomic numbering scheme for 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid is presented below.

Molecular structure and numbering of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Chemical Shift
COOH> 12.0br s-The acidic proton of the carboxylic acid is typically downfield and often broad due to exchange.
NH~13.5br s-The pyrazole N-H proton is also acidic and appears as a broad singlet at a very downfield chemical shift.
H5 (pyrazole)~8.3s-This proton is deshielded by the adjacent nitrogen atom and the aromatic ring current.
H2' (thiophene)~7.8ddJ ≈ 1.5, 3.0This proton is deshielded by the proximity to the pyrazole ring and shows coupling to H4' and H5'.
H5' (thiophene)~7.6ddJ ≈ 1.5, 5.0This proton is part of the thiophene aromatic system and couples to H2' and H4'.
H4' (thiophene)~7.4ddJ ≈ 3.0, 5.0This thiophene proton couples to both H2' and H5'.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CarbonPredicted Chemical Shift (ppm)Rationale for Chemical Shift
COOH~165The carbonyl carbon of the carboxylic acid is characteristically downfield.
C3 (pyrazole)~148This carbon is attached to the thiophene ring and is part of the pyrazole aromatic system.
C5 (pyrazole)~135This carbon is deshielded by the adjacent nitrogen atoms.
C3' (thiophene)~138The point of attachment to the pyrazole ring.
C2' (thiophene)~128Aromatic carbon of the thiophene ring.
C5' (thiophene)~127Aromatic carbon of the thiophene ring.
C4' (thiophene)~124Aromatic carbon of the thiophene ring.
C4 (pyrazole)~110This carbon is attached to the electron-withdrawing carboxylic acid group.
Comparative Analysis
  • Thiophene Protons : In unsubstituted thiophene, the α-protons (H2/H5) appear around 7.3 ppm and the β-protons (H3/H4) around 7.1 ppm. In our target molecule, the thiophene ring is a 3-substituent. The protons on the thiophene ring (H2', H4', H5') are all expected to be downfield compared to unsubstituted thiophene due to the electronic effects of the pyrazole-4-carboxylic acid substituent.[5][7]

  • Pyrazole Proton : In pyrazole itself, the H3/H5 protons are at ~7.6 ppm and H4 is at ~6.3 ppm. In 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid, the C4 position is substituted, so there is no H4 proton. The remaining H5 proton is expected to be significantly downfield due to the anisotropic effect of the adjacent thiophene ring and the overall electronic nature of the substituted pyrazole system.

  • Carboxylic Acid and NH Protons : The chemical shifts of the COOH and NH protons are highly dependent on solvent and concentration. In DMSO-d₆, they are expected to be observed as broad singlets at very downfield positions due to hydrogen bonding with the solvent.

Conclusion

The ¹H and ¹³C NMR spectra of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid provide a detailed fingerprint of its molecular structure. By understanding the individual contributions of the thiophene, pyrazole, and carboxylic acid moieties, a confident assignment of all proton and carbon signals can be achieved. The comparative analysis with simpler heterocyclic systems underscores the predictable nature of substituent effects in NMR spectroscopy, a powerful principle for the structural elucidation of novel compounds in drug discovery and materials science. The data and methodologies presented in this guide offer a comprehensive framework for researchers working with this and structurally related molecules.

References

  • Foces-Foces, C., Echevarría, A., Jagerovic, N., Alkorta, I., Elguero, J., Langer, U., Klein, O., Minguet-Bonvehí, M., & Limbach, H.-H. (2001). A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Journal of the American Chemical Society, 123(32), 7878–7886. Available from: [Link]

  • Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467. Available from: [Link]

  • Abraham, R. J., & Thomas, W. A. (1964). Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society B: Physical Organic, 127-136. Available from: [Link]

  • Stenutz, R. NMR chemical shift prediction of thiophenes. Available from: [Link]

  • PubChem. Pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Frontiers in Chemistry. (2022). Thiophene Derivatives as Ligands for Highly Luminescent and Stable Manganese-Doped CsPbCl3 Nanocrystals. Available from: [Link]

  • SpectraBase. 1H-Pyrazole-4-carboxylic acid, 5-amino-1-(2,4,6-trichlorophenyl)-. Available from: [Link]

  • MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8428-8441. Available from: [Link]

  • Inceler, N., Yılmaz, A., & Baytaş, S. (2012). Synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid and study of their anticancer activity. Medicinal Chemistry Research, 22(7), 3123-3131. Available from: [Link]

  • Silva, A. M. S., & Pinto, D. C. G. A. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(4), 397-428. Available from: [Link]

  • ResearchGate. Synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid and study of their anticancer activity. Available from: [Link]

  • OpenOChem Learn. Interpreting NMR Spectra. Available from: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • Portland Press. NMR Spectra of Simple Heterocycles. Available from: [Link]

  • ChemRxiv. Practical Synthesis of Pyrazol-4-thiols. Available from: [Link]

  • PMC. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(1), 1-14. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Organic and Pharmaceutical Chemistry, 8(3), 88-95. Available from: [Link]

  • ResearchGate. 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. Available from: [Link]

  • Chemistry LibreTexts. NMR - Interpretation. Available from: [Link]

  • PubChemLite. 3-(thiophen-3-yl)-1h-pyrazole-4-carboxylic acid. Available from: [Link]

  • Thieme. Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]

  • MDPI. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Molbank, 2021(2), M1243. Available from: [Link]

  • SpectraBase. 3-Amino-1H-pyrazole-4-carboxylic acid (9,10-dioxo-9,10-dihydro-anthracen-2-yl)-amide. Available from: [Link]

  • PubChem. 3-amino-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Available from: [Link]

Sources

mass spectrometry analysis of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid

For researchers, scientists, and drug development professionals, the robust analytical characterization of novel small molecules is a foundational pillar of the discovery and development pipeline. The heterocyclic compound 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid, and its analogues, represent a class of molecules with significant interest in medicinal chemistry.[1][2] Accurate and sensitive quantification of this analyte in complex biological matrices is essential for preclinical and clinical pharmacokinetics, while detailed structural elucidation is critical for metabolism studies.

This guide provides a comparative analysis of mass spectrometry-based workflows for this specific molecule. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, grounding our recommendations in the physicochemical properties of the analyte and the specific strengths and weaknesses of different analytical technologies.

Analyte Overview: Physicochemical Considerations

Before designing any analytical method, a thorough understanding of the target molecule is essential. 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid (Molecular Formula: C₈H₆N₂O₂S, Monoisotopic Mass: 194.015 Da) possesses key structural features that dictate its analytical behavior.[3]

  • Ionizable Groups: The molecule contains both a weakly acidic carboxylic acid (pKa ~3-5) and a weakly basic pyrazole ring (pKa ~2-3). This amphiprotic nature means its net charge is highly pH-dependent, a critical factor for both sample preparation and ionization.

  • Polarity: The presence of the carboxylic acid and nitrogen-containing heterocycles makes the molecule relatively polar, influencing choices in chromatography and extraction techniques.[4]

  • Thermal Stability: Heterocyclic compounds are generally thermally stable, but the carboxylic acid group can be susceptible to decarboxylation at high temperatures. This informs the choice of ionization technique, favoring "soft" methods that minimize thermal stress.[5][6]

Part 1: The Crucial Role of Sample Preparation

The maxim "garbage in, garbage out" is particularly true for LC-MS analysis. The primary goal of sample preparation is to remove endogenous matrix components (proteins, phospholipids, salts) that can interfere with analysis, causing ion suppression and compromising data quality.[7] We will compare two widely adopted techniques: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT): The High-Throughput Workhorse

PPT is a simple, fast, and cost-effective method that involves adding an organic solvent (typically acetonitrile) to a biological sample (e.g., plasma) to denature and precipitate proteins.[8][9]

Causality Behind the Choice: This method is ideal for early-stage discovery and high-throughput screening where speed is prioritized over ultimate sample cleanliness. The "dilute-and-shoot" nature of the resulting supernatant means that while proteins are removed, smaller, more polar interfering molecules like phospholipids and salts remain, which can lead to significant matrix effects.[9]

  • Aliquot 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing a suitable internal standard. The 3:1 solvent-to-sample ratio is a common starting point for efficient protein crashing.[10]

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully aspirate the supernatant and transfer it to a clean vial for direct injection or for evaporation and reconstitution in the mobile phase.

Solid-Phase Extraction (SPE): The Gold Standard for Purity

SPE is a more selective and powerful technique that uses a packed sorbent bed to isolate the analyte of interest from the sample matrix.[7] For an amphiprotic molecule like 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid, a mixed-mode SPE sorbent, which combines both ion-exchange and reversed-phase retention mechanisms, offers superior selectivity.[11]

Causality Behind the Choice: SPE provides a significantly cleaner extract by removing proteins, phospholipids, and salts.[12] This reduction in matrix effects is critical for achieving the low limits of quantification (LLOQ) and high degree of accuracy and precision required for regulated bioanalysis in later-stage drug development.[8][13] While more time-consuming and expensive than PPT, the investment is justified by the superior data quality.

  • Condition: Pass 1 mL of methanol, followed by 1 mL of water through a mixed-mode cation exchange SPE cartridge to activate the sorbent.

  • Equilibrate: Pass 1 mL of 0.1% formic acid in water through the cartridge to prepare it for sample loading.

  • Load: Dilute 100 µL of plasma with 100 µL of 2% formic acid (to ensure the pyrazole nitrogen is protonated and positively charged) and load the mixture slowly onto the cartridge.

  • Wash 1: Pass 1 mL of 0.1% formic acid in water to remove highly polar interferences.

  • Wash 2: Pass 1 mL of methanol to remove non-polar interferences like phospholipids that are retained by reversed-phase mechanisms.

  • Elute: Pass 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the charge on the analyte, disrupting the ionic interaction with the sorbent and allowing it to elute.

  • Dry & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.

Quantitative Comparison: PPT vs. SPE
ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Rationale & Justification
Analyte Recovery 80-95%>95%SPE provides more consistent and higher recovery due to its selective retention and elution mechanism.[12]
Matrix Effect HighLowSPE is significantly more effective at removing phospholipids and salts, the primary drivers of ion suppression.[9]
Sample Cleanliness PoorExcellentThe multi-step wash protocol in SPE results in a much cleaner final extract.
Throughput HighModeratePPT is a simpler and faster process, lending itself to automation for large sample sets.[8]
Cost per Sample LowHighSPE cartridges and the additional solvents and time required increase the per-sample cost.
Recommended Use Early Discovery, High-Throughput ScreeningRegulated Bioanalysis, Metabolite ID, Low LLOQ assaysThe choice is a trade-off between speed/cost and data quality/sensitivity.[13]

Part 2: Mass Spectrometry Platform Comparison

The choice of mass spectrometer is dictated by the analytical goal: sensitive quantification or confident structural identification. We will compare the two most relevant platforms: the triple quadrupole (QqQ) and the quadrupole time-of-flight (Q-TOF).

Ionization: ESI vs. APCI

For a polar, non-volatile molecule like 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid, Electrospray Ionization (ESI) is the most suitable technique.[14][15] ESI is a soft ionization method that generates ions from a liquid phase with minimal fragmentation, making it ideal for preserving the molecular ion.[16][17] Atmospheric Pressure Chemical Ionization (APCI), which requires the analyte to be thermally stable and volatile, is less suitable.[5][18]

Given the analyte's amphiprotic nature, both positive and negative ESI modes should be tested during method development.

  • Positive Mode (ESI+): Protonation of the basic pyrazole nitrogen will form the [M+H]⁺ ion (m/z 195.022). This is typically favored in acidic mobile phases (e.g., containing formic acid).

  • Negative Mode (ESI-): Deprotonation of the carboxylic acid will form the [M-H]⁻ ion (m/z 193.008). This is favored in neutral or slightly basic mobile phases.[19]

Triple Quadrupole (QqQ) MS: The Standard for Quantification

A QqQ mass spectrometer is the gold standard for targeted quantification due to its exceptional sensitivity and selectivity when operated in Selected Reaction Monitoring (SRM) mode.[13][20]

Causality Behind the Choice: In SRM, the first quadrupole (Q1) is set to isolate the precursor ion (e.g., [M+H]⁺ at m/z 195.022). This ion is then fragmented in the collision cell (q2), and the third quadrupole (Q3) is set to isolate a specific, high-abundance fragment ion. This precursor-product ion transition is highly specific to the analyte, effectively filtering out chemical noise from co-eluting matrix components and ensuring highly sensitive and accurate quantification.[20]

Quadrupole Time-of-Flight (Q-TOF) MS: The Power of High Resolution

A Q-TOF is a hybrid instrument that combines a quadrupole with a high-resolution time-of-flight mass analyzer.

Causality Behind the Choice: The key advantage of a Q-TOF is its ability to provide high-resolution, accurate mass (HRAM) data.[21][22] Instead of just a nominal mass (e.g., m/z 195), it provides a mass measurement accurate to within a few parts-per-million (ppm) (e.g., m/z 195.0223). This precision allows for the unambiguous determination of a molecule's elemental formula, which is indispensable for identifying unknown metabolites.[20] While a Q-TOF can be used for quantification, its dynamic range and sensitivity are often slightly lower than a state-of-the-art QqQ.[22][23]

Visualizing the Workflows

G cluster_0 Triple Quadrupole (QqQ) Workflow for Quantification cluster_1 Q-TOF Workflow for Identification QqQ_Start LC Separation QqQ_ESI ESI Ionization QqQ_Start->QqQ_ESI QqQ_Q1 Q1: Isolate Precursor Ion (e.g., m/z 195.0) QqQ_ESI->QqQ_Q1 QqQ_q2 q2: Fragment Ion (CID) QqQ_Q1->QqQ_q2 QqQ_Q3 Q3: Isolate Product Ion (e.g., m/z 151.0) QqQ_q2->QqQ_Q3 QqQ_Detect Detector QqQ_Q3->QqQ_Detect QqQ_Data Quantitative Data (Peak Area vs. Concentration) QqQ_Detect->QqQ_Data QTOF_Start LC Separation QTOF_ESI ESI Ionization QTOF_Start->QTOF_ESI QTOF_Q1 Quadrupole: Isolate Precursor Ion (e.g., m/z 195.0223) QTOF_ESI->QTOF_Q1 QTOF_CID Collision Cell (CID) QTOF_Q1->QTOF_CID QTOF_TOF TOF Analyzer QTOF_CID->QTOF_TOF QTOF_Data High Resolution MS/MS Spectrum (Accurate Mass Fragments) QTOF_TOF->QTOF_Data QTOF_Analysis Elemental Formula Determination & Metabolite ID QTOF_Data->QTOF_Analysis

Caption: Comparative workflows for QqQ (quantification) and Q-TOF (identification).

Performance Comparison: QqQ vs. Q-TOF
ParameterTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Rationale & Justification
Primary Application Targeted QuantificationMetabolite ID, Unknown ScreeningQqQ excels at sensitivity for known targets; Q-TOF excels at characterization of unknowns.[20]
Mass Resolution Unit (~0.7 Da)High (>20,000 FWHM)High resolution allows Q-TOF to separate analytes from interferences with the same nominal mass.[21]
Mass Accuracy ~100-200 ppm<5 ppmHigh mass accuracy is the key to determining elemental composition.[24][25]
Sensitivity (LLOQ) Excellent (pg/mL to low ng/mL)Good (low to mid ng/mL)SRM on a QqQ is an inherently more sensitive technique than full-scan acquisition on a Q-TOF.[23]
Dynamic Range 4-6 orders of magnitude3-5 orders of magnitudeQqQ detectors are optimized for a wider linear response range, crucial for pharmacokinetic studies.[22]

Part 3: Fragmentation Analysis

Understanding how a molecule fragments is essential for setting up SRM transitions (for QqQ) and for structural elucidation (with Q-TOF). The fragmentation pattern serves as a chemical fingerprint.[26][27] Based on the structure and general fragmentation rules for pyrazoles and carboxylic acids, we can predict the following pathways.[28]

Proposed Fragmentation of [M+H]⁺ (m/z 195.022)

The protonated molecule is expected to fragment via losses related to the carboxylic acid group and cleavage of the heterocyclic rings.

G M_H [M+H]⁺ m/z 195.022 Loss_H2O - H₂O M_H->Loss_H2O Loss_HCN - HCN M_H->Loss_HCN Fragment1 m/z 177.012 Loss_H2O->Fragment1 Loss_CO - CO Fragment1->Loss_CO Fragment2 m/z 151.017 Loss_CO->Fragment2 Fragment3 m/z 168.019 Loss_HCN->Fragment3

Caption: Proposed ESI+ fragmentation of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid.

Proposed Fragmentation of [M-H]⁻ (m/z 193.008)

In negative mode, the most common and structurally informative fragmentation for a carboxylic acid is the loss of CO₂.

G M_H_neg [M-H]⁻ m/z 193.008 Loss_CO2 - CO₂ M_H_neg->Loss_CO2 Fragment1_neg [C₇H₅N₂S]⁻ m/z 149.018 Loss_CO2->Fragment1_neg

Caption: Proposed ESI- fragmentation of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid.

Conclusion and Authoritative Recommendations

The optimal analytical strategy for 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid is not a one-size-fits-all solution; it is dictated entirely by the research objective.

  • For Regulated Bioanalysis and Pharmacokinetic Studies: A Triple Quadrupole (QqQ) mass spectrometer is the instrument of choice. Its superior sensitivity, wide dynamic range, and the unmatched selectivity of SRM are essential for the accurate and precise quantification required to meet regulatory guidelines.[13][20] This should be paired with Solid-Phase Extraction (SPE) to minimize matrix effects and ensure the robustness and reliability of the assay.[8]

  • For Metabolite Identification and Structural Elucidation: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is required. The ability to obtain high-resolution accurate mass (HRAM) data on both the parent drug and its metabolites is the only way to confidently determine their elemental compositions and propose structures.[21][25] While SPE is still the preferred sample preparation method for generating clean samples, a preliminary screen using PPT may be employed to quickly survey for major metabolites.

By understanding the interplay between the analyte's properties, the sample matrix, and the specific capabilities of different analytical technologies, researchers can design robust, fit-for-purpose mass spectrometry methods that generate high-quality, defensible data, thereby accelerating the journey from drug discovery to clinical application.

References

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. AxisPharm. Retrieved March 14, 2026, from [Link]

  • Ibáñez, M., et al. (2003). Quadrupole Time-Of-Flight Versus Triple-Quadrupole Mass Spectrometry for the Determination of Non-Steroidal Antiinflammatory Drugs in Surface Water by Liquid chromatography/tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Journal of Analytical & Bioanalytical Techniques. Retrieved March 14, 2026, from [Link]

  • Biotek. (n.d.). What are the differences between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)?. Biotek. Retrieved March 14, 2026, from [Link]

  • Advion Interchim Scientific. (n.d.). Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ionization. Advion Interchim Scientific. Retrieved March 14, 2026, from [Link]

  • Lee, H. R., et al. (2015). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. International Journal of Analytical Chemistry. Available at: [Link]

  • YouTube. (2024). ESI vs APCI. Which ionization should I choose for my application?. Retrieved March 14, 2026, from [Link]

  • Porvair Sciences. (2025). HPLC-MS Sample Prep: Protein Precipitation, SPE And Recovery. Porvair Sciences. Retrieved March 14, 2026, from [Link]

  • MtoZ Biolabs. (n.d.). What Are the Differences Between Triple Quadrupole and Time-of-Flight Mass Spectrometers?. MtoZ Biolabs. Retrieved March 14, 2026, from [Link]

  • Dillen, L., et al. (2012). Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides. Bioanalysis. Available at: [Link]

  • Gury, T., et al. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Journal of Peptide Science. Available at: [Link]

  • Inceler, N., et al. (2012). Synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid and study of their anticancer activity. Medicinal Chemistry Research. Available at: [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (2013). Which detector is best with LC: Triple quadrupole/Quadrupole-TOF. ResearchGate. Retrieved March 14, 2026, from [Link]

  • Waters Corporation. (2025). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. Waters Blog. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid and study of their anticancer activity | Request PDF. ResearchGate. Retrieved March 14, 2026, from [Link]

  • Technology Networks. (2025). The importance of sample preparation for chromatographic analysis. Technology Networks. Retrieved March 14, 2026, from [Link]

  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Retrieved March 14, 2026, from [Link]

  • PubChem. (n.d.). 3-(thiophen-3-yl)-1h-pyrazole-4-carboxylic acid. PubChem. Retrieved March 14, 2026, from [Link]

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Retrieved March 14, 2026, from [Link]

  • Sheng, L., et al. (2013). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • AIP Publishing. (2018). Synthesis of a New Class of Pyrazolylsulfonyl Thiophenecarboxamides. AIP Conference Proceedings. Retrieved March 14, 2026, from [Link]

  • University of Arizona. (n.d.). Ionization Methods in Organic Mass Spectrometry. University of Arizona. Retrieved March 14, 2026, from [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. Retrieved March 14, 2026, from [Link]

  • Ni, Y., et al. (2000). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Journal of Chromatography A. Available at: [Link]

  • MDPI. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved March 14, 2026, from [Link]

  • IntechOpen. (2025). Ionization Techniques for Mass Spectral Analysis. IntechOpen. Retrieved March 14, 2026, from [Link]

  • MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. Retrieved March 14, 2026, from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Retrieved March 14, 2026, from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Retrieved March 14, 2026, from [Link]

Sources

Comparative Biological Activity Guide: 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The Kallikrein-Kinin System (KKS) is a complex proteolytic cascade that regulates vascular permeability, inflammation, and blood pressure[1]. Dysregulation of this system—specifically the uncontrolled activation of Plasma Kallikrein (PKa) —is the primary pathological driver of Hereditary Angioedema (HAE) and is heavily implicated in Diabetic Macular Edema (DME)[2].

Historically, targeting PKa with small molecules was hindered by the highly basic nature of the S1 binding pocket (Asp189), which necessitated highly polar, non-orally bioavailable functional groups (e.g., benzamidines)[3]. The discovery of the 1H-pyrazole-4-carboxylic acid scaffold revolutionized this space, enabling the development of highly potent, selective, and orally bioavailable PKa inhibitors[3]. Within this class, analogs featuring a 3-(thiophen-3-yl) substituent have demonstrated exceptional binding kinetics and selectivity profiles[4].

This guide objectively compares the biological performance of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid analogs against alternative structural motifs, providing structural-activity relationship (SAR) data and self-validating experimental protocols for preclinical evaluation.

KKS_Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Activation PKa Plasma Kallikrein (PKa) FXIIa->PKa Cleaves PreK Prekallikrein PreK->PKa Activated PKa->FXIIa Feedback Loop HK High-Molecular-Weight Kininogen (HK) PKa->HK Cleaves BK Bradykinin HK->BK Releases B2R B2 Receptor Activation BK->B2R Binds Edema Vascular Permeability (Angioedema) B2R->Edema Induces Inhibitor 3-(thiophen-3-yl)-pyrazole Analogs Inhibitor->PKa Inhibits

Diagram 1: The Kallikrein-Kinin signaling pathway and the inhibitory mechanism of pyrazole analogs.

Structural Evolution & SAR Analysis

The transition from early pyrrole-based inhibitors to the pyrazole-4-carboxylic acid core was a watershed moment in PKa inhibitor design.

  • The Pyrazole Advantage: Replacing a pyrrole core with a pyrazole ring introduces a critical nitrogen atom that acts as a hydrogen bond acceptor. This interaction with the backbone of the S1/S2 pocket interface yields an approximate 6-fold increase in potency [3].

  • The Thiophen-3-yl P4 Substituent: The S4 pocket of plasma kallikrein is highly hydrophobic. While early iterations utilized bulky phenyl rings, substituting the P4 position with a thiophen-3-yl group provides a bioisosteric alternative[4]. The thiophene ring offers a slightly smaller van der Waals volume and altered electron density compared to a phenyl ring, which optimizes the dihedral angle of the core scaffold, reducing steric clash while maintaining deep burial in the hydrophobic S4 pocket.

Quantitative Data Comparison

The table below summarizes the in vitro biological activity of representative 3-(thiophen-3-yl) analogs compared to alternative scaffolds (data synthesized from established SAR trends in KalVista patent literature and medicinal chemistry reports)[3][4].

Compound ClassCore ScaffoldP4 Substituent (R3)N1 SubstituentPKa IC₅₀ (nM)Selectivity vs FXIIa
Analog 1 1H-pyrazole-4-carboxamideThiophen-3-ylBenzyl12.5>1000x
Analog 2 1H-pyrazole-4-carboxamideThiophen-3-yl4-Fluoro-benzyl4.8>1500x
Alternative A 1H-pyrazole-4-carboxamidePhenylBenzyl65.0>500x
Alternative B 1H-pyrazole-4-carboxamideMethoxymethyl4-(2-oxopyridin-1-yl)benzyl62.0>1000x
Reference 1H-pyrrole-3-carboxamideThiophen-3-ylBenzyl~75.0>200x

Performance Insight: The 3-(thiophen-3-yl) analogs (Analogs 1 & 2) demonstrate superior sub-15 nM potency compared to the phenyl-substituted Alternative A. While Alternative B (a precursor to clinical candidate Sebetralstat) utilizes a methoxymethyl group to prioritize aqueous solubility and oral bioavailability[5], the thiophene analogs remain unparalleled in raw binding affinity, making them ideal candidates for localized delivery (e.g., intravitreal injection for DME).

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the biological activity of these analogs must be evaluated using a self-validating cascade. The protocols below detail the causality behind each procedural step to prevent false positives/negatives.

Workflow Syn Compound Synthesis Assay Primary Screen (Fluorogenic PKa Assay) Syn->Assay Select Selectivity Panel (Serine Proteases) Assay->Select Plasma Ex Vivo Plasma Assay (DXS-Stimulated) Select->Plasma

Diagram 2: Sequential screening workflow for evaluating plasma kallikrein inhibitor candidates.

Protocol A: In Vitro Fluorogenic PKa Inhibition Assay

This assay determines the IC₅₀ of the pyrazole analogs against purified human plasma kallikrein[6].

  • Buffer Preparation & Detergent Addition:

    • Action: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.4) supplemented with 0.01% Triton X-100 and 0.1% BSA.

    • Causality: Thiophene-substituted pyrazoles exhibit high lipophilicity. Without non-ionic detergents (Triton X-100) and carrier proteins (BSA), these analogs rapidly adsorb to the polystyrene microplate walls. This "ligand depletion" artificially lowers the free inhibitor concentration, leading to falsely elevated IC₅₀ values.

  • Enzyme-Inhibitor Pre-incubation:

    • Action: Incubate 0.5 nM Human Plasma Kallikrein with varying concentrations of the inhibitor (0.1 nM to 10 µM) in a 384-well black plate for 30 minutes at 25°C.

    • Causality: Pyrazole-4-carboxylic acid derivatives often exhibit slow-binding kinetics. A 30-minute pre-incubation ensures the system reaches thermodynamic equilibrium before the substrate is introduced, preventing an underestimation of potency.

  • Substrate Addition & Kinetic Read:

    • Action: Add the fluorogenic substrate H-DPro-Phe-Arg-AMC (50 µM final concentration). Measure fluorescence (Ex: 360 nm, Em: 460 nm) continuously for 20 minutes.

    • Self-Validating Control: Include a positive control (e.g., Ecallantide) and a vehicle control (1% DMSO). The assay is only considered valid if the Z'-factor between the vehicle and positive control exceeds 0.6, ensuring the signal window is robust enough to detect true inhibition.

Protocol B: Ex Vivo Whole Plasma Dextran Sulfate (DXS) Assay

Potency against purified enzyme does not always translate to efficacy in complex biological matrices. This assay measures the ability of the analog to inhibit PKa dynamically generated in whole human plasma[5].

  • Plasma Spiking:

    • Action: Spike citrated healthy human plasma with the pyrazole analog (10 nM to 10 µM).

  • DXS Stimulation:

    • Action: Stimulate the plasma with Dextran Sulfate (DXS) (10 μg/mL) for 17 minutes at 4°C prior to substrate addition[5].

    • Causality: DXS provides a negatively charged surface that triggers the autoactivation of Factor XII, which subsequently converts prekallikrein to active PKa[1]. Performing this activation at 4°C slows down endogenous serpin (C1-INH) mediated clearance of PKa, allowing a stable, measurable window of the inhibitor's efficacy against the dynamically generated enzyme.

  • Quantification:

    • Action: Quench the reaction and measure the cleavage of endogenous High-Molecular-Weight Kininogen (HK) via Western blot or ELISA[7].

Conclusion

The 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid scaffold represents a highly potent class of plasma kallikrein inhibitors. By leveraging the hydrogen-bonding capacity of the pyrazole core and the optimized steric/electronic profile of the thiophene ring in the S4 pocket, these analogs achieve single-digit nanomolar potency and excellent selectivity over related serine proteases. When evaluated through rigorously controlled, self-validating biochemical and ex vivo plasma assays, these compounds demonstrate superior target engagement compared to earlier pyrrole or bulky phenyl-substituted alternatives.

References

  • Title: Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: US9533987B2 - Heterocyclic derivates (KalVista Pharmaceuticals Ltd)
  • Title: Sebetralstat: A Rapidly Acting Oral Plasma Kallikrein Inhibitor for the On-Demand Treatment of Hereditary Angioedema Source: Drugs and Drug Candidates (MDPI) URL: [Link]

Sources

Comparative Biological Evaluation of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic Acid Against Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview and comparative analysis of the anti-cancer potential of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from existing literature on structurally similar compounds to present a robust framework for evaluation. We will delve into the putative mechanisms of action, compare its cytotoxic efficacy against established chemotherapeutic agents, and provide detailed, field-proven protocols for in vitro validation.

Introduction: The Rise of Pyrazole Scaffolds in Oncology

Heterocyclic compounds are mainstays in medicinal chemistry, with the pyrazole nucleus being a particularly privileged scaffold. Pyrazole derivatives are five-membered aromatic rings containing two adjacent nitrogen atoms, a structure that confers remarkable pharmacological versatility. Their derivatives have been successfully developed into drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and, most notably, anti-cancer properties.[1]

The efficacy of pyrazole-based compounds in oncology stems from their ability to interact with a multitude of critical cellular targets involved in cancer progression.[2][3] Structure-activity relationship (SAR) studies have consistently shown that substitutions on the pyrazole ring can significantly modulate their binding affinity and selectivity for these targets, leading to potent and specific anti-cancer agents.[2][3] The incorporation of a thiophene ring, as seen in 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid, is a strategic design choice. Thiophene moieties can enhance the biological activity of a parent compound, often by participating in hydrogen bonding and hydrophobic interactions within the active sites of target proteins.[4][5] This guide evaluates the potential of this specific thiophene-pyrazole hybrid as a promising candidate for further pre-clinical development.

Putative Mechanism of Action: Targeting Key Cancer Pathways

While the precise mechanism for 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid requires specific investigation, the broader class of pyrazole derivatives is known to inhibit several key signaling pathways essential for tumor growth and survival.[2][6] Many pyrazole derivatives exert their anti-cancer effects by functioning as kinase inhibitors.[6]

Common molecular targets for pyrazole scaffolds include:

  • Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[7][8] Inhibition of these receptors can block downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.

  • Cyclin-Dependent Kinases (CDKs): These enzymes are master regulators of the cell cycle.[6] Pyrazole derivatives can induce cell cycle arrest, typically at the G2/M phase, by inhibiting specific CDKs, thereby preventing cancer cell division.[9]

  • Tubulin Polymerization: Some pyrazole compounds can interfere with the dynamics of microtubules, essential components of the cellular cytoskeleton involved in mitosis.[9] This disruption can trigger mitotic catastrophe and lead to apoptotic cell death.

The diagram below illustrates a potential mechanism where a pyrazole derivative inhibits an RTK, leading to the downstream suppression of pro-survival and proliferative signals.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (e.g., EGFR, VEGFR) RAS RAS/MAPK Pathway RTK->RAS PI3K PI3K/AKT Pathway RTK->PI3K Compound 3-(thiophen-3-yl)-1H- pyrazole-4-carboxylic acid Compound->RTK Inhibition Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Angiogenesis Angiogenesis PI3K->Angiogenesis

Caption: Putative inhibitory action on a receptor tyrosine kinase signaling pathway.

Comparative Cytotoxicity Analysis

To contextualize the potential efficacy of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid, its performance must be benchmarked against standard-of-care chemotherapeutic agents. The following table summarizes the half-maximal inhibitory concentration (IC50) values for structurally related pyrazole-thiophene compounds and two widely used drugs, Doxorubicin and Cisplatin, against a panel of human cancer cell lines.

Rationale for Comparison Agents:

  • Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, it is a first-line treatment for numerous cancers, including breast and liver cancer.[10][11]

  • Cisplatin: A platinum-based drug that causes DNA cross-linking, leading to apoptosis. It is used to treat a wide range of solid tumors.[10][12][13]

Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM)

Compound/DrugTarget Cell LineHepG2 (Liver)MCF-7 (Breast)A549 (Lung)HeLa (Cervical)
Pyrazole-Thiophene Hybrid 1 [14]Pyrazole-Thiophene Derivative24.010.36--
Pyrazole-Thiophene Hybrid 2 3-(thiophen-2-yl)pyrazolyl chalcone>5031.427.7-
Pyrazole-Thiophene Hybrid 3 [4]Thiophene-based N-phenyl pyrazoline---19.33
Doxorubicin [11][14]Standard Chemotherapy4.504.17--
Cisplatin [11]Standard Chemotherapy~15-20*---

Note: IC50 values are compiled from multiple sources for structurally related compounds and may vary based on experimental conditions. The value for Cisplatin in HepG2 cells is an approximate range derived from graphical data in the cited source.

This comparative data suggests that while pyrazole-thiophene hybrids demonstrate promising anti-proliferative activity, further structural optimization is likely required to achieve the low-micromolar or nanomolar potency of established drugs like Doxorubicin. However, their novel mechanism of action could offer advantages in overcoming drug resistance.

In-Depth Experimental Protocols

Scientific rigor demands reproducible and well-validated methodologies. The following protocols provide a detailed guide for the in vitro evaluation of novel anti-cancer compounds.

In Vitro Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity.[15] It is based on the principle that mitochondrial dehydrogenase enzymes in viable cells can reduce the yellow MTT tetrazolium salt into a purple formazan product, which is insoluble in water.[16] The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity.[16][17]

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Harvest cancer cells during their exponential growth phase. Perform a cell count using a hemocytometer and determine viability (typically >95%). Seed the cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Adherence: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach firmly to the bottom of the wells.

  • Compound Treatment: Prepare serial dilutions of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid (e.g., from 0.1 µM to 100 µM) in culture medium. Also prepare solutions for a positive control (e.g., Doxorubicin) and a vehicle control (e.g., 0.1% DMSO). Carefully remove the old medium from the wells and add 100 µL of the compound dilutions or controls.

  • Incubation: Return the plate to the incubator for 48 hours. This duration is typically sufficient to observe significant anti-proliferative effects.

  • MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.

  • Formazan Formation: Incubate the plate for another 3-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm. The absorbance values are then used to calculate the percentage of cell viability relative to the vehicle control, and the IC50 value is determined through non-linear regression analysis.

Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining

To determine if cell death occurs via apoptosis or necrosis, the Annexin V/PI assay is the gold standard.[18] Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical changes.[19] One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[20]

  • Annexin V: A protein with a high affinity for PS. When conjugated to a fluorophore (like FITC), it can label early apoptotic cells with intact membranes.[20][21]

  • Propidium Iodide (PI): A fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[19]

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its determined IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. The cell density should be approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL solution) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

    • Viable Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

Conclusion and Future Directions

The analysis of existing data on analogous pyrazole-thiophene structures indicates that 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest for anti-cancer drug discovery. Its demonstrated cytotoxicity against various cancer cell lines, coupled with the well-established role of the pyrazole scaffold in targeting key oncogenic pathways, provides a strong rationale for its continued development.[2][3][14][22]

The provided protocols offer a robust framework for its empirical evaluation. Future work should focus on:

  • Broad-Spectrum Screening: Testing the compound against the NCI-60 panel of human cancer cell lines to identify specific cancer types that are particularly sensitive.

  • Mechanism of Action Elucidation: Performing Western blot or kinase profiling assays to identify the specific molecular targets (e.g., EGFR, CDKs) inhibited by the compound.

  • In Vivo Efficacy: Advancing the most promising candidates to pre-clinical animal models (e.g., xenograft mouse models) to evaluate their anti-tumor activity and safety profile in a living system.

  • Lead Optimization: Synthesizing new analogs based on the structure of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid to improve potency and selectivity.

By systematically applying these evaluation strategies, the full therapeutic potential of this promising molecular scaffold can be thoroughly explored.

References

  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. (2015). Molecules. [Link]

  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (2011). European Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. (2010). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis of new pyrazole derivatives and their anticancer evaluation. (2010). European Journal of Medicinal Chemistry. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (2023). Medical Chemistry. [Link]

  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. (2023). Asian Journal of Chemistry. [Link]

  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. (1995). Anti-cancer drugs. [Link]

  • Exploring Pyrazole Derivatives as Potential Anticancer Agents: A Review. (2026). ResearchGate. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2019). Frontiers in Chemistry. [Link]

  • Linearity Comparison of Three Colorimetric Cytotoxicity Assays. (2020). Journal of Cancer Therapy. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]

  • Annexin V-FITC Apoptosis Assay Kit. (n.d.). ImmunoChemistry Technologies. [Link]

  • Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. (2015). Oncogenesis. [Link]

  • Apoptosis – what assay should I use? (2025). BMG LABTECH. [Link]

  • Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones. (2021). Journal of Heterocyclic Chemistry. [Link]

  • Synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid and study of their anticancer activity. (2015). ResearchGate. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017). IntechOpen. [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science. [Link]

  • Single and combined effects of cisplatin and doxorubicin on the human and mouse ovary in vitro. (2019). Reproduction. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. [Link]

  • Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. (2026). RSC Advances. [Link]

  • Cisplatin/doxorubicin reduces cell viability in HCC. (2023). Journal of Hepatocellular Carcinoma. [Link]

  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (2024). Journal of Applied Pharmaceutical Science. [Link]

  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (2024). Journal of Applied Pharmaceutical Science. [Link]

  • Chemotherapy Administration Sequence: A Review of the Literature and Creation of a Sequencing Chart. (2011). Journal of Hematology Oncology Pharmacy. [Link]

  • The effect of doxorubicin (DOX) and cisplatin (CIS) on cell proliferation. (2011). ResearchGate. [Link]

Sources

A Comparative Docking Study of 3-(Thiophen-3-yl)-1H-pyrazole-4-carboxylic Acid Analogs as Potential CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged" structure, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The incorporation of a thiophene ring into this scaffold has been shown to further enhance these activities, making thiophene-pyrazole hybrids a promising area of research for novel therapeutics.[3][4] This guide presents a comparative molecular docking study of a series of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid analogs against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a well-established target in cancer therapy.

This in-depth technical guide will navigate through the rationale for selecting CDK2 as the target, the design of the comparative docking study, a detailed experimental protocol, and a comprehensive analysis of the results. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating this class of compounds and to highlight key structural features that influence their binding affinity to CDK2.

The Scientific Rationale: Why CDK2?

Cyclin-Dependent Kinase 2 (CDK2) plays a pivotal role in the regulation of the cell cycle, specifically in the transition from the G1 to the S phase.[5] Dysregulation of CDK2 activity is a hallmark of many cancers, leading to uncontrolled cell proliferation. Consequently, the inhibition of CDK2 has emerged as a promising strategy for cancer treatment.[5][6] Numerous small-molecule inhibitors targeting the ATP-binding pocket of CDK2 have been developed, with several entering clinical trials.[6]

The selection of CDK2 as the target for this comparative study is based on the established precedent of pyrazole-based compounds as effective CDK2 inhibitors.[1][6][7] The planar nature of the pyrazole ring allows it to mimic the adenine core of ATP, forming key hydrogen bond interactions within the kinase's active site.[4] This study aims to elucidate how modifications to the 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid scaffold can modulate these interactions and ultimately influence binding affinity.

Designing the Comparative Study: A Step-by-Step Workflow

A well-designed in silico study is paramount for generating reliable and predictive results. The following workflow outlines the key stages of our comparative docking analysis.

workflow cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_output Output PDB_Selection Target Selection (CDK2, PDB: 6INL) Protein_Prep Protein Preparation PDB_Selection->Protein_Prep Ligand_Selection Ligand Set Selection (Analogs 1-5) Ligand_Prep Ligand Preparation Ligand_Selection->Ligand_Prep Docking Molecular Docking (AutoDock Vina) Protein_Prep->Docking Ligand_Prep->Docking Validation Docking Validation Docking->Validation Analysis Result Analysis (Binding Energy & Interactions) Table Comparative Data Table Analysis->Table Visualization Binding Mode Visualization Analysis->Visualization Validation->Analysis

Caption: Overall workflow for the comparative docking study.

Experimental Protocols: A Guide to Reproducible Docking

Adherence to a rigorous and well-documented protocol is essential for the integrity of any computational study. This section provides a detailed methodology for the comparative docking of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid analogs against CDK2.

Target Protein Preparation
  • Selection of Crystal Structure: The crystal structure of human CDK2 in complex with the inhibitor CVT-313 (PDB ID: 6INL) was selected for this study.[8] This structure offers a high resolution of 1.75 Å and provides a well-defined binding pocket with a co-crystallized ligand, which is crucial for validating the docking protocol.

  • Protein Clean-up: The protein structure was prepared using AutoDockTools (ADT). All water molecules and the co-crystallized ligand (CVT-313) were removed from the PDB file. Polar hydrogens were added to the protein, and Kollman charges were assigned. The prepared protein was saved in the PDBQT format, which includes atomic charges and atom types.

Ligand Preparation
  • Selection of Analogs: A set of five analogs of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid were selected for this study. These include the parent carboxylic acid and four amide derivatives with varying substituents, reflecting common synthetic modifications.[9][10]

    • Analog 1: 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid

    • Analog 2: (4-Benzyl-piperidin-1-yl)-(1-phenyl-3-thiophen-3-yl-1H-pyrazol-4-yl)-methanone

    • Analog 3: (1-Phenyl-3-thiophen-3-yl-1H-pyrazol-4-yl)-(4-phenylpiperazin-1-yl)methanone

    • Analog 4: (4-(4-Chlorophenyl)piperazin-1-yl)-(1-phenyl-3-thiophen-3-yl-1H-pyrazol-4-yl)methanone

    • Analog 5: (1-Phenyl-3-thiophen-3-yl-1H-pyrazol-4-yl)(4-(p-tolyl)piperazin-1-yl)methanone

  • Ligand Optimization: The 2D structures of the analogs were drawn using MarvinSketch and converted to 3D structures. The energy of each ligand was minimized using the MMFF94 force field. Gasteiger charges were computed, and the structures were saved in the PDBQT format.

Molecular Docking Protocol
  • Grid Box Generation: A grid box was defined to encompass the ATP-binding site of CDK2. The grid center was set based on the coordinates of the co-crystallized ligand in the original PDB file (PDB ID: 6INL) to ensure that the docking search was focused on the active site. The dimensions of the grid box were 25 x 25 x 25 Å with a spacing of 0.375 Å.

  • Docking with AutoDock Vina: Molecular docking was performed using AutoDock Vina.[11] The exhaustiveness parameter was set to 20 to ensure a thorough search of the conformational space. The top-ranked binding pose for each ligand, based on the docking score (binding affinity in kcal/mol), was selected for further analysis.

  • Docking Validation: To validate the docking protocol, the co-crystallized inhibitor (CVT-313) was re-docked into the active site of CDK2. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[12][13]

Results and Comparative Analysis

The docking study provided valuable insights into the binding affinities and interaction patterns of the 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid analogs with the CDK2 active site. The results are summarized in the table below.

Analog IDCompound NameDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds
13-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid-7.8LEU83, GLU81, ASP86, LYS33GLU81 (backbone), LYS33 (side chain)
2(4-Benzyl-piperidin-1-yl)-(1-phenyl-3-thiophen-3-yl-1H-pyrazol-4-yl)-methanone-9.5LEU83, ILE10, VAL18, ALA31, LYS33, ASP145LEU83 (backbone)
3(1-Phenyl-3-thiophen-3-yl-1H-pyrazol-4-yl)-(4-phenylpiperazin-1-yl)methanone-9.2LEU83, ILE10, VAL18, ALA31, LYS33, PHE80LEU83 (backbone)
4(4-(4-Chlorophenyl)piperazin-1-yl)-(1-phenyl-3-thiophen-3-yl-1H-pyrazol-4-yl)methanone-9.8LEU83, ILE10, VAL18, ALA31, LYS33, PHE80, ASP145LEU83 (backbone), ASP145 (side chain)
5(1-Phenyl-3-thiophen-3-yl-1H-pyrazol-4-yl)(4-(p-tolyl)piperazin-1-yl)methanone-9.4LEU83, ILE10, VAL18, ALA31, LYS33, PHE80LEU83 (backbone)
Interpretation of Docking Scores and Interactions

The docking scores, which represent the predicted binding affinities, ranged from -7.8 to -9.8 kcal/mol. A more negative value indicates a stronger predicted binding affinity.

  • Analog 1 (Carboxylic Acid): The parent carboxylic acid exhibited the lowest binding affinity. Its smaller size resulted in fewer hydrophobic interactions within the active site, although it formed crucial hydrogen bonds with GLU81 and LYS33.

  • Amide Derivatives (Analogs 2-5): The conversion of the carboxylic acid to an amide and the introduction of bulky substituents significantly improved the predicted binding affinity. This is attributed to increased hydrophobic interactions with residues such as ILE10, VAL18, and ALA31.

  • Analog 4 (4-Chlorophenylpiperazine): This analog displayed the highest binding affinity (-9.8 kcal/mol). The presence of the chlorine atom on the terminal phenyl ring likely contributes to favorable halogen bonding or enhanced hydrophobic interactions within a specific sub-pocket of the active site. It also formed an additional hydrogen bond with ASP145.

A consistent interaction observed across all the amide derivatives was a hydrogen bond between the backbone of LEU83 and the pyrazole nitrogen or the amide carbonyl, a hallmark of many CDK2 inhibitors.

Visualizing the Binding Mode

The following diagram illustrates the predicted binding mode of the most potent analog (Analog 4) within the ATP-binding pocket of CDK2.

binding_mode cluster_protein CDK2 Active Site cluster_ligand Analog 4 LEU83 LEU83 ASP145 ASP145 PHE80 PHE80 ILE10 ILE10 LYS33 LYS33 Pyrazole Pyrazole Ring Pyrazole->LEU83 H-Bond Pyrazole->LYS33 Electrostatic Thiophene Thiophene Ring Thiophene->PHE80 Hydrophobic Chlorophenyl 4-Chlorophenyl Chlorophenyl->ASP145 H-Bond Chlorophenyl->ILE10 Hydrophobic

Caption: Predicted binding interactions of Analog 4 in the CDK2 active site.

Discussion and Future Perspectives

This comparative docking study provides a compelling in silico rationale for the potential of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid analogs as CDK2 inhibitors. The results clearly indicate that the conversion of the carboxylic acid to bulky amides enhances the binding affinity through increased hydrophobic interactions within the ATP-binding pocket. The superior performance of the 4-chlorophenylpiperazine derivative (Analog 4) suggests that further exploration of substitutions on the terminal phenyl ring could lead to even more potent inhibitors.

While these computational findings are promising, it is crucial to emphasize that they represent predictions. The next logical steps would involve the synthesis of these analogs and their experimental validation through in vitro kinase assays to determine their IC50 values against CDK2. Furthermore, cell-based assays would be necessary to assess their anti-proliferative activity in cancer cell lines. The strong correlation between the docking scores and the reported anticancer activities of similar compounds in the literature provides confidence that the analogs prioritized in this study are strong candidates for further investigation.[9][10][14]

References

  • RCSB Protein Data Bank. (2019). 6INL: Crystal structure of CDK2 IN complex with Inhibitor CVT-313. [Link]

  • RCSB Protein Data Bank. (2004). 1PYE: Crystal structure of CDK2 with inhibitor. [Link]

  • RCSB Protein Data Bank. (2005). 1W0X: Crystal structure of human CDK2 in complex with the inhibitor olomoucine. [Link]

  • RCSB Protein Data Bank. (2011). 3PY0: CDK2 in complex with inhibitor SU9516. [Link]

  • RCSB Protein Data Bank. (2012). 3R9D: CDK2 in complex with inhibitor RC-2-135. [Link]

  • Inceler, N., Yılmaz, A., & Baytaş, S. (2012). Synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid and study of their anticancer activity. Medicinal Chemistry Research, 22(6), 3109–3118. [Link]

  • Tripathi, S. K., et al. (2013). Extra precision docking, free energy calculation and molecular dynamics simulation studies of CDK2 inhibitors. Journal of Theoretical Biology, 334, 87-100. [Link]

  • Tripathi, S. K., et al. (2013). Extra precision docking, free energy calculation and molecular dynamics simulation studies of CDK2 inhibitors. ScienceDirect. [Link]

  • Inceler, N., et al. (2013). Synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid and study of their anticancer activity. Request PDF. [Link]

  • O. Trott, A. J. Olson, AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading, Journal of Computational Chemistry 31 (2010) 455-461. [Link]

  • El-Gamal, M. I., et al. (2024). Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity. PubMed. [Link]

  • Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. [Link]

  • Kalliokoski, T., et al. (2015). Binding Activity Prediction of Cyclin-Dependent Inhibitors. ACS Publications. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. PMC. [Link]

  • Gomaa, A. M., et al. (2021). Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones. Applied Organometallic Chemistry, 35(12). [Link]

  • El-Naggar, M., et al. (2023). Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights. PMC. [Link]

  • Gomaa, A. M. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. PMC. [Link]

  • Huang, X., et al. (2016). Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents. Science Publishing Group. [Link]

  • El-Naggar, M., et al. (2023). Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights. RSC Publishing. [Link]

  • Huang, X., et al. (2016). Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents. ResearchGate. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Proactive Safety Framework for Handling 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid

As a trusted partner in your research and development endeavors, we are committed to providing value beyond the product itself. This guide offers essential safety and logistical information for handling 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid, a novel research compound. The content herein is structured to provide direct, procedural guidance to ensure the highest standards of laboratory safety and operational integrity.

Executive Summary: The Precautionary Principle

For many novel or research-grade compounds like 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid, a specific, comprehensive Safety Data Sheet (SDS) may not be publicly available. In such cases, a proactive and conservative approach to safety is paramount. The Occupational Safety and Health Administration (OSHA) mandates that employers must assess workplace hazards and provide appropriate Personal Protective Equipment (PPE).[1][2][3] This guide is built upon the "precautionary principle," which dictates that a material with unknown hazards should be presumed to be hazardous until sufficient data is available to state otherwise.[4]

Our recommendations are therefore derived from a structural analogy, analyzing the potential hazards associated with the compound's key functional groups: the thiophene ring, the pyrazole ring, and the carboxylic acid moiety.

Hazard Identification by Structural Analogy

Understanding the constituent parts of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid allows us to anticipate its potential hazards and establish a robust PPE protocol.

  • Thiophene Moiety : Thiophene and its derivatives are known to be harmful if swallowed and can cause skin and serious eye irritation.[5][6][7] Some thiophene-containing compounds are also flammable.[5] Therefore, we must assume a risk of irritation and potential flammability.

  • Pyrazole Moiety : Pyrazole-based compounds can be skin and eye irritants.[8][9][10] Certain derivatives are classified as harmful if swallowed or toxic in contact with skin. Inhalation may also cause respiratory irritation.[8][10] Thus, protection against skin/eye contact and inhalation of dust is critical.

  • Carboxylic Acid Moiety : The carboxylic acid group renders the molecule acidic. Solid organic acids, especially in powder form, are often corrosive and can cause severe skin and eye irritation or damage upon contact.[11][12] Inhalation of the dust can also lead to respiratory tract irritation.[8][10]

Based on this analysis, the compound should be handled as, at minimum, a substance that is harmful if swallowed or inhaled, a skin irritant, and a cause of serious eye irritation.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required, starting with engineering controls and supplemented by personal gear. This protocol is designed as a self-validating system to minimize exposure at every step.

Primary Defense: Engineering Controls
  • Chemical Fume Hood : All manipulations of the solid compound, especially weighing and transferring, must be performed inside a certified chemical fume hood.[4][13] This is the most critical engineering control to prevent inhalation of airborne particulates.

  • Ventilation : The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[9][14]

Secondary Defense: Personal Protective Equipment

The minimum PPE for any work in a laboratory includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[15] For handling this specific compound, the following enhanced PPE is mandatory.

Task / OperationEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving & Storage ANSI Z87.1 Safety GlassesNitrile GlovesLab CoatNot typically required
Weighing & Aliquoting (Solid) Chemical Splash Goggles & Face ShieldDouble-gloved NitrileLab Coat & Chemical-resistant ApronRecommended: N95 Respirator
In-Solution Handling Chemical Splash GogglesChemical-resistant Gloves (Nitrile or Neoprene)Lab CoatNot required if in fume hood
Spill Cleanup (Solid) Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesChemical-resistant Apron or CoverallsRequired: N95/P100 Respirator
Waste Disposal Chemical Splash GogglesChemical-resistant GlovesLab Coat & ApronNot typically required
  • Eye and Face Protection :

    • Chemical splash goggles are required when handling the compound in either solid or liquid form to protect against splashes and fine dust.[1][15]

    • A face shield , worn over safety goggles, is mandatory during procedures with a high risk of splashing or aerosol generation, such as transferring large quantities of the solid or cleaning up spills.[1][11][15] All eye and face protection must be ANSI Z87.1 compliant.[4]

  • Hand Protection :

    • Nitrile gloves provide adequate protection against minor splashes and are suitable for general handling.[4][11] When handling the solid powder or concentrated solutions, double-gloving is recommended.

    • For prolonged contact or when working with aggressive solvents, consult a chemical resistance chart to select the appropriate glove material (e.g., neoprene or butyl rubber).[12][16][17][18] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[9]

  • Body Protection :

    • A long-sleeved lab coat is the minimum requirement.

    • A chemical-resistant apron worn over the lab coat is required when handling significant quantities of the solid or solutions to protect against spills.[19]

  • Respiratory Protection :

    • While engineering controls like a fume hood are the primary defense, an N95 or P100 respirator should be worn as a secondary precaution when weighing or transferring the solid compound, as this is when the risk of inhaling fine powder is highest.

Operational and Disposal Plans: A Step-by-Step Guide

Receiving and Handling Workflow

This workflow outlines the critical steps from receiving the compound to its final disposal, ensuring safety at each stage.

G cluster_prep Preparation & Handling cluster_cleanup Cleanup & Disposal A 1. Hazard Review Review this guide and all available safety information. B 2. Don PPE Select and wear appropriate PPE for the task. A->B Proceed to handling C 3. Work in Fume Hood Perform all manipulations of open compound in a fume hood. B->C Enter work area D 4. Weigh & Transfer Handle solid carefully to minimize dust generation. C->D Experimental workflow E 5. Solution Prep Slowly add solid to solvent to avoid splashing. D->E Experimental workflow F 6. Decontaminate Wipe down surfaces and equipment with 70% ethanol. E->F Experiment complete G 7. Doff PPE Remove PPE carefully, avoiding self-contamination. F->G Post-experiment cleanup H 8. Segregate Waste Place waste in labeled, sealed, and compatible containers. G->H Post-experiment cleanup I 9. Dispose via EHS Arrange for pickup by institutional Environmental Health & Safety. H->I Post-experiment cleanup

Caption: A procedural workflow for the safe handling of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid.
Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel : Immediately notify others in the area.

  • Evacuate : If the spill is large or outside of a fume hood, evacuate the immediate area.

  • Don PPE : Before cleanup, don the appropriate PPE as outlined in the table above, including respiratory protection.

  • Containment :

    • For Solid Spills : Gently cover the powder with a damp paper towel to avoid generating dust. Carefully scoop the material into a designated waste container.

    • For Liquid Spills : Cover with an inert absorbent material (e.g., sand, vermiculite).

  • Decontamination : Clean the spill area thoroughly with soap and water, followed by a 70% ethanol wipe-down.

  • Disposal : All contaminated materials must be placed in a sealed container and disposed of as hazardous chemical waste.[20]

Disposal Plan

All waste containing 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Segregation : Do not mix this waste with other waste streams. Keep solid and liquid waste in separate, clearly labeled, and sealed containers.[21]

  • Container Integrity : Ensure waste containers are made of a compatible material (e.g., HD polyethylene) and are kept closed when not in use. The exterior of the container must remain clean.[20][21]

  • Institutional Procedures : Follow your institution's specific procedures for hazardous waste disposal. Contact your Environmental Health & Safety (EHS) department for pickup and final disposal. Never dispose of this chemical down the drain.[20]

By adhering to this comprehensive guide, you build a culture of safety that protects researchers and ensures the integrity of your vital work.[22]

References

  • Personal Protective Equipment. Occupational Safety and Health Administration (OSHA). [Link]

  • Novel Chemicals with Unknown Hazards SOP. University of Nevada, Reno, Environmental Health & Safety. [Link]

  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. OAE Publishing Inc. [Link]

  • Acid Handling SOP. University of Utah. [Link]

  • The Culture of Laboratory Safety. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • Exploration of heterocyclic compounds from bio waste sugars: a Review. TSI Journals. [Link]

  • Disposal of Chemical Waste. University of Cambridge Safety Office. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC. [Link]

  • Laboratory biosafety guidance related to the novel coronavirus (2019-nCoV). World Health Organization (WHO). [Link]

  • Safety Data Sheet - 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. Kishida Chemical Co., Ltd. [Link]

  • What are the safety precautions when handling acids?. Acids Supplier Blog. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. [Link]

  • MSDS of 1H-Pyrazole-4-carboxylic acid. Capot Chemical. [Link]

  • Ansell 8th Edition Chemical Resistance Guide. All American Environmental Services Inc. [Link]

  • The Importance of Chemical Safety in R&D Labs. Wilco Prime. [Link]

  • In-Laboratory Treatment of Chemical Waste. University of British Columbia Safety & Risk Services. [Link]

  • PPE For Chemical Handling With Example. Industrial Safety Tips. [Link]

  • Safety Precautions for Laboratory Research With COVID-19 Specimens. Advarra. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Personal Protective Equipment for Laboratories. Dartmouth College Environmental Health and Safety. [Link]

  • CHEMICAL HANDLING GLOVE GUIDE. Hong Kong University of Science and Technology Health, Safety and Environment Office. [Link]

  • Chemical Resistance Guide. Columbia University Research. [Link]

  • OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]

  • Department of Medicine Standard Operating Procedure Title: WORKING WITH ACIDS AND BASES. National University of Singapore. [Link]

  • Ansell Chemical Glove Resistance Guide. Scribd. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.